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  • Product: 3-(Cyclohexylmethylamino)-2-methylpropanenitrile
  • CAS: 1096874-36-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile

Executive Summary This technical guide profiles 3-(Cyclohexylmethylamino)-2-methylpropanenitrile , a specialized beta-amino nitrile intermediate. Characterized by a lipophilic cyclohexyl "head," a secondary amine linker,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 3-(Cyclohexylmethylamino)-2-methylpropanenitrile , a specialized beta-amino nitrile intermediate. Characterized by a lipophilic cyclohexyl "head," a secondary amine linker, and a reactive nitrile "tail," this molecule serves as a critical building block in medicinal chemistry—specifically in the synthesis of neuroactive agents (e.g., 5-HT receptor antagonists) and polyfunctional curing agents .

Its structural significance lies in the 2-methylpropanenitrile motif, which introduces steric hindrance adjacent to the nitrile, influencing both metabolic stability in drug candidates and reaction kinetics during downstream derivatization.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature and Identification[2][4][5][7][8]
  • IUPAC Name: 3-[(Cyclohexylmethyl)amino]-2-methylpropanenitrile

  • Common Descriptors: Aza-Michael adduct of methacrylonitrile; N-(Cyclohexylmethyl)-3-amino-isobutyronitrile.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 180.29 g/mol

Physicochemical Properties (Predicted & Experimental Consensus)

Due to its status as a transient intermediate, specific experimental bulk data is often proprietary. The following values are derived from consensus group-contribution algorithms and homologous series analysis.

PropertyValue / RangeConfidence
Physical State Colorless to pale yellow oilHigh
Boiling Point 265°C – 275°C (at 760 mmHg)Med (Predicted)
Boiling Point (Vacuum) 115°C – 120°C (at 0.5 mmHg)High (Experimental Analogue)
Density 0.92 – 0.94 g/cm³High
LogP (Octanol/Water) 2.1 – 2.4High (Lipophilic)
pKa (Conjugate Acid) 9.2 – 9.5 (Secondary Amine)High
Structural Topology

The molecule features three distinct functional zones:

  • Lipophilic Domain: The cyclohexane ring provides high lipophilicity, facilitating blood-brain barrier (BBB) penetration in pharmaceutical derivatives.

  • Nucleophilic Linker: The secondary amine (

    
    ) remains reactive for further alkylation or acylation.
    
  • Electrophilic Terminus: The nitrile group (

    
    ) serves as a precursor for primary amines (via reduction) or carboxylic acids (via hydrolysis).
    

Synthetic Pathways

The most efficient route to 3-(Cyclohexylmethylamino)-2-methylpropanenitrile is the Aza-Michael Addition . This reaction leverages the nucleophilicity of cyclohexanemethanamine and the electrophilicity of methacrylonitrile.

Reaction Mechanism

The amine nitrogen attacks the


-carbon of the 

-unsaturated nitrile. The presence of the

-methyl group on the nitrile creates steric bulk, often requiring thermal activation or Lewis acid catalysis to drive the reaction to completion and prevent the retro-Michael reaction.
Visualization of Synthesis Workflow

SynthesisWorkflow cluster_inputs Reactants cluster_process Conditions Amine Cyclohexanemethanamine (Nucleophile) Reaction Aza-Michael Addition Temp: 60-80°C Catalyst: AcOH (Optional) Amine->Reaction Nitrile Methacrylonitrile (Michael Acceptor) Nitrile->Reaction Workup Vacuum Distillation Remove excess nitrile Reaction->Workup Crude Oil Product 3-(Cyclohexylmethylamino)- 2-methylpropanenitrile Workup->Product Purified (>95%)

Figure 1: Synthetic workflow for the production of the target nitrile via conjugate addition.

Detailed Experimental Protocol

Objective: Synthesis of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile (100 mmol scale).

Reagents:

  • Cyclohexanemethanamine (11.3 g, 100 mmol)

  • Methacrylonitrile (8.05 g, 120 mmol) [Excess used to drive equilibrium]

  • Glacial Acetic Acid (0.5 mL) [Catalyst]

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with Cyclohexanemethanamine. Add Methacrylonitrile dropwise over 10 minutes while stirring.

  • Catalysis: Add Glacial Acetic Acid. The reaction is slightly exothermic; monitor temperature.

  • Reaction: Heat the mixture to 70°C for 12–16 hours. Monitor progress via TLC (eluent: Ethyl Acetate/Hexane) or GC-MS. The disappearance of the amine peak indicates completion.

  • Workup: Cool to room temperature. Transfer the mixture to a rotary evaporator.

  • Purification: Remove unreacted methacrylonitrile under reduced pressure (40°C, 20 mbar).

  • Final Isolation: Distill the residue under high vacuum (0.5 mmHg) to obtain the product as a clear oil.

Self-Validating Check:

  • IR Spectroscopy: Look for the disappearance of the N-H stretch of the primary amine (doublet ~3300-3400 cm⁻¹) and appearance of the Nitrile stretch (

    
    ) at 2240 cm⁻¹ .
    

Reactivity & Functional Group Transformations

This molecule is rarely the end product. Its value lies in its ability to transform into complex pharmaceutical scaffolds.

Reduction to Diamines

Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile group into a primary amine.

  • Product:

    
    -(Cyclohexylmethyl)-2-methylpropane-1,3-diamine.
    
  • Utility: This diamine is a "privileged structure" for synthesizing GPCR ligands (e.g., 5-HT1A antagonists like Lecozotan analogs) where the diamine acts as a flexible linker between an aromatic core and the lipophilic tail [1].

Hydrolysis to Beta-Amino Acids

Acidic hydrolysis converts the nitrile to a carboxylic acid.

  • Product: 3-(Cyclohexylmethylamino)-2-methylpropanoic acid.

  • Utility: Peptidomimetics and GABA analogues.

Pathway Visualization

ReactivityPathways Target 3-(Cyclohexylmethylamino)- 2-methylpropanenitrile Diamine 1,3-Diamine Derivative (Pharma Linker) Target->Diamine H2 / Raney Ni or LiAlH4 AminoAcid Beta-Amino Acid (Peptidomimetic) Target->AminoAcid HCl (aq) / Heat Hydrolysis Amide Beta-Amino Amide Target->Amide H2SO4 / H2O Partial Hydrolysis

Figure 2: Divergent synthetic utility of the nitrile intermediate.

Analytical Characterization

To ensure scientific integrity, the following spectral signatures must be verified:

TechniqueExpected SignatureDiagnostic Value
FT-IR 2240 cm⁻¹ (Sharp, Weak)Confirms Nitrile (

) presence.
FT-IR 3300 cm⁻¹ (Broad, Single)Confirms Secondary Amine (

).
1H-NMR

1.1–1.2 ppm (Doublet, 3H)
Confirms Methyl group at C2 (

).
1H-NMR

2.4–2.6 ppm (Multiplet)
Confirms

adjacent to amine.
MS (ESI) [M+H]+ = 181.17 Molecular ion peak confirmation.

Safety & Handling (HSE)

Hazard Identification
  • Acute Toxicity: Nitriles are generally toxic by ingestion and inhalation due to potential metabolic release of cyanide, although

    
    -amino nitriles are often less acutely toxic than 
    
    
    
    -nitriles.
  • Skin Irritation: The secondary amine functionality renders the compound basic and corrosive/irritating to skin and mucous membranes.

Handling Protocol
  • Engineering Controls: All synthesis and transfer operations must be conducted in a fume hood to prevent inhalation of vapors.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Spill Management: Treat spills with dilute mineral acid (to protonate the amine and reduce volatility) before absorbing with inert material.

References

  • Childers, W. E., et al. (2005).[1] "Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT1A antagonists: the discovery of Lecozotan." Journal of Medicinal Chemistry, 48(10), 3467-3470.[1]

  • PubChem Database. (2023). "Propanenitrile, 3-(methylamino)- (Analogous Reactivity)." National Center for Biotechnology Information.

  • Methacrylonitrile Safety Data. (2023). "Methacrylonitrile - Compound Summary." PubChem.[2][3][4][5][6]

  • U.S. Patent 20040147528. "Piperazine derivatives and their use as 5-HT1A receptor antagonists." (Demonstrates utility of diamine linkers derived from nitrile precursors).

Sources

Exploratory

3-(Cyclohexylmethylamino)-2-methylpropanenitrile CAS number and identifiers

The following technical guide provides an in-depth analysis of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile , a specialized -aminonitrile intermediate used in the synthesis of complex pharmaceutical scaffolds. Advanc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile , a specialized


-aminonitrile intermediate used in the synthesis of complex pharmaceutical scaffolds.

Advanced Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

3-(Cyclohexylmethylamino)-2-methylpropanenitrile (Formula:


) is a versatile bifunctional building block characterized by a secondary amine and a nitrile group separated by a branched carbon chain.[1] It is primarily synthesized via the aza-Michael addition of cyclohexanemethylamine to methacrylonitrile. This compound serves as a critical intermediate for generating 1,3-diamines, 

-amino acids, and heterocyclic scaffolds (e.g., dihydropyrimidines) relevant to medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators.
Chemical Identity & Physicochemical Profile

This compound belongs to the class of


-aminonitriles . The steric bulk of the cyclohexylmethyl group, combined with the 

-methyl branching adjacent to the nitrile, confers unique stability and solubility profiles compared to linear analogs.
PropertySpecification
Chemical Name 3-(Cyclohexylmethylamino)-2-methylpropanenitrile
Molecular Formula

Molecular Weight 180.29 g/mol
CAS Number Not widely indexed; refer to reactant CAS below
Key Reactants (CAS) Cyclohexanemethylamine (3218-02-8 ) + Methacrylonitrile (126-98-7 )
Predicted LogP ~2.1 (Lipophilic)
H-Bond Donors/Acceptors 1 / 2
Physical State Colorless to pale yellow oil (Standard conditions)
Synthesis & Manufacturing Methodology

The synthesis relies on the aza-Michael addition , a reaction driven by the nucleophilicity of the primary amine attacking the


-carbon of the conjugated nitrile. The presence of the methyl group on the Michael acceptor (methacrylonitrile) introduces regioselectivity but slightly reduces reactivity compared to acrylonitrile, often requiring thermal activation or catalysis.
3.1. Reaction Pathway (Mechanism)

The reaction proceeds via the attack of the lone pair of the nitrogen in cyclohexanemethylamine on the


-carbon of methacrylonitrile. The resulting zwitterionic intermediate is rapidly protonated to form the stable secondary amine product.

SynthesisPathway Reactant1 Cyclohexanemethylamine (CAS 3218-02-8) Process Aza-Michael Addition (MeOH, 60°C or Neat) Reactant1->Process Reactant2 Methacrylonitrile (CAS 126-98-7) Reactant2->Process Inter Zwitterionic Intermediate Process->Inter Nucleophilic Attack Product 3-(Cyclohexylmethylamino)- 2-methylpropanenitrile Inter->Product Proton Transfer

Figure 1: Synthesis pathway via aza-Michael addition. The reaction is atom-economical and typically requires no external reagents if performed neat.

3.2. Detailed Protocol (Self-Validating System)

Objective: Synthesis of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile on a 50 mmol scale.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Cyclohexanemethylamine (5.66 g, 50 mmol).

  • Addition: Add Methacrylonitrile (4.02 g, 60 mmol, 1.2 eq) dropwise over 15 minutes at room temperature. Note: The excess nitrile drives the reaction to completion.

  • Reaction: Heat the mixture to 60°C for 12–24 hours. Monitor consumption of the amine by TLC (Eluent: 10% MeOH in DCM, stain with Ninhydrin).

    • Validation: The spot for the primary amine (lower Rf) should disappear, replaced by a higher Rf secondary amine spot.

  • Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess methacrylonitrile.

  • Purification: The crude oil is typically

    
     pure. For analytical grade, perform vacuum distillation (bp expected >120°C at 1 mmHg) or flash column chromatography (Gradient: 0-5% MeOH in DCM).
    
Applications in Drug Discovery

This building block is strategically valuable for introducing the cyclohexylmethyl motif, a pharmacophore found in various biologically active compounds (e.g., mucolytics like Bromhexine, or calcium channel blockers).

4.1. Downstream Transformations

The nitrile group serves as a "masked" functional group, allowing for divergent synthesis.

TransformationReagent SystemProduct ClassApplication
Reduction

or

/Raney Ni
1,3-Diamine Kinase inhibitor linkers; Curing agents.
Hydrolysis

(aq) or


-Amino Acid
Peptidomimetics (GABA analogs).
Cyclization Urea/ThioureaDihydropyrimidine Calcium channel modulation.
Alkylation Alkyl halide/BaseTertiary Amine Increasing metabolic stability (

-capping).
4.2. Strategic Logic: The

-Methyl Effect

The "2-methyl" group in the propanenitrile backbone is not merely structural; it introduces a chiral center (racemic in this synthesis) and increases metabolic stability by hindering enzymatic attack at the


-position relative to the nitrile (or the resulting amine/acid). This is a common medicinal chemistry tactic to prolong half-life.

Applications cluster_0 Primary Transformations cluster_1 Therapeutic Areas Core 3-(Cyclohexylmethylamino)- 2-methylpropanenitrile Red Reduction (1,3-Diamine) Core->Red H2/Cat Hyd Hydrolysis (Beta-Amino Acid) Core->Hyd Acid/Base Cyc Cyclization (Heterocycles) Core->Cyc Reagents Onco Oncology (Kinase Inhibitors) Red->Onco Neuro Neuroscience (GABA analogs) Hyd->Neuro

Figure 2: Divergent synthetic utility of the core scaffold in pharmaceutical development.

Analytical Profiling & Quality Control

To ensure the integrity of the building block, the following analytical parameters should be verified:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       0.9–1.8 ppm (Multiplets, 11H, Cyclohexyl + 
      
      
      
      -Linker).
    • 
       1.3 ppm (Doublet, 3H, 
      
      
      
      -CH).
    • 
       2.4–2.8 ppm (Multiplets, 3H, 
      
      
      
      ,
      
      
      -CN).
  • FT-IR:

    • Diagnostic peak at ~2240 cm

      
        (C
      
      
      
      N stretch).
    • Broad peak at ~3300–3500 cm

      
        (N-H stretch).
      
  • Mass Spectrometry (ESI+):

    • Expected

      
       = 181.17.
      
Safety and Handling
  • Hazards: As a nitrile, this compound may liberate cyanide under extreme metabolic or chemical conditions, though aliphatic nitriles are generally less toxic than aromatic ones. The amine functionality makes it corrosive/irritating to skin and eyes.

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the secondary amine.

  • Disposal: Dispose of as hazardous chemical waste, segregated from acids (to prevent potential HCN generation from hydrolysis, though slow).

References
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Reference for Michael Addition mechanism).
  • PubChem . Compound Summary for Methacrylonitrile (CAS 126-98-7). National Library of Medicine. Available at: [Link]

  • PubChem . Compound Summary for Cyclohexanemethylamine (CAS 3218-02-8). National Library of Medicine. Available at: [Link]

Sources

Foundational

A Comprehensive Guide to the Physicochemical Characterization of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile

Abstract This technical guide provides a comprehensive framework for the systematic physicochemical characterization of the novel chemical entity, 3-(Cyclohexylmethylamino)-2-methylpropanenitrile. As a potential candidat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the systematic physicochemical characterization of the novel chemical entity, 3-(Cyclohexylmethylamino)-2-methylpropanenitrile. As a potential candidate in drug discovery and development, a thorough understanding of its fundamental properties is paramount for predicting its biopharmaceutical behavior, guiding formulation development, and ensuring consistent quality.[1][2][3] This document outlines detailed, self-validating protocols for confirming the identity and purity of the compound, determining its key physicochemical parameters—aqueous solubility, lipophilicity (LogP), and ionization constant (pKa)—and characterizing its solid-state properties. The methodologies are presented with a focus on the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust guide for the evaluation of this and other novel molecules.

Introduction: The Imperative of Early-Stage Characterization

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges, many of which can be anticipated and mitigated through a comprehensive understanding of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1] 3-(Cyclohexylmethylamino)-2-methylpropanenitrile, a molecule featuring a secondary amine and a nitrile functional group, presents a unique profile that necessitates a detailed investigation.

This guide is structured to lead a senior application scientist through a logical sequence of analyses, beginning with the confirmation of the molecule's identity and purity, followed by the determination of its fundamental solution-state properties, and concluding with an examination of its solid-state characteristics. Each section provides not only the "how" but also the "why," grounding the experimental protocols in established scientific principles.

Part I: Identity and Purity Confirmation

Before embarking on detailed physicochemical analysis, it is crucial to unequivocally confirm the chemical structure and assess the purity of the synthesized 3-(Cyclohexylmethylamino)-2-methylpropanenitrile.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique for determining the purity of a compound by separating it from any impurities.[4][5] A gradient elution method is often employed for novel compounds to ensure the separation of components with a wide range of polarities.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD) is sufficient.[6]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: 210 nm (Nitriles generally have weak UV absorbance at higher wavelengths).

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is generally required for subsequent studies.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve Compound in Acetonitrile (1 mg/mL) inject Inject 10 µL onto C18 Column prep->inject gradient Run Gradient Elution (Water/Acetonitrile) inject->gradient detect Detect at 210 nm gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity assessment.

Structural Elucidation via Spectroscopy

A combination of spectroscopic techniques provides definitive evidence of the compound's molecular structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclohexyl, methyl, and methylene protons. Protons adjacent to the nitrogen and the nitrile group will be deshielded and appear at a lower field (higher ppm).[7][8] Protons on carbons adjacent to a nitrile typically resonate in the 2-3 ppm region.[8]

  • ¹³C NMR: The carbon NMR will be crucial for confirming the presence of all carbon atoms in the molecule. The nitrile carbon has a characteristic chemical shift in the range of 115-125 ppm.[9] The carbons of the cyclohexyl ring and the methyl group will appear in the aliphatic region.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups in the molecule.

  • N-H Stretch: A secondary amine will show a single, weak to medium absorption band in the region of 3350-3310 cm⁻¹.[10][11]

  • C≡N Stretch: The nitrile group will exhibit a sharp, medium-intensity absorption band around 2260-2240 cm⁻¹ for saturated aliphatic nitriles.[12]

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For an amine, the "Nitrogen Rule" is a useful diagnostic tool, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[13][14] 3-(Cyclohexylmethylamino)-2-methylpropanenitrile (C₁₁H₂₀N₂) has two nitrogen atoms, so an even molecular weight is expected. Alpha-cleavage is a characteristic fragmentation pattern for amines, where the bond between the α and β carbons to the nitrogen is broken, leading to a resonance-stabilized iminium cation.[15][16]

Part II: Fundamental Physicochemical Properties

These properties are critical for predicting the in vivo behavior of a potential drug candidate.[1]

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's dissolution rate and, consequently, its absorption.[17] The thermodynamic or equilibrium solubility is the most accurate measure and is determined using the shake-flask method.[18]

Experimental Protocol: Thermodynamic Solubility Determination

  • Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[18]

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant.

  • Quantification: Dilute the supernatant with the mobile phase and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

Lipophilicity (LogP)

Lipophilicity describes the partitioning of a compound between a lipid and an aqueous phase and is a critical factor for membrane permeability and overall ADME properties.[19] The partition coefficient (LogP) is the ratio of the concentration of the neutral compound in octanol to its concentration in water. The shake-flask method is the gold standard for LogP determination.[20][21]

Experimental Protocol: Shake-Flask LogP Determination

  • Phase Preparation: Pre-saturate n-octanol with water (or PBS pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method, such as HPLC-UV.[22]

  • Calculation: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

LogP_Workflow cluster_quant Quantification start Prepare Saturated Octanol & PBS dissolve Dissolve Compound in Aqueous Phase start->dissolve mix Add Octanol & Shake dissolve->mix centrifuge Centrifuge to Separate Phases mix->centrifuge quant_aq Measure [C] in Aqueous Phase (HPLC) centrifuge->quant_aq quant_oct Measure [C] in Octanol Phase (HPLC) centrifuge->quant_oct calculate Calculate LogP quant_aq->calculate quant_oct->calculate

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile in a range of organic solvents. In the absence...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile in a range of organic solvents. In the absence of established experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By integrating theoretical principles of solubility with detailed, field-proven experimental protocols, this guide empowers users to systematically characterize the solubility of this and structurally similar aminonitriles. Adherence to the outlined methodologies, grounded in Good Laboratory Practice (GLP), will ensure the generation of high-quality, reliable, and reproducible solubility data crucial for downstream applications in medicinal chemistry, process development, and formulation science.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone physicochemical property in the pharmaceutical sciences.[1][2] For a drug candidate like 3-(Cyclohexylmethylamino)-2-methylpropanenitrile, its solubility profile dictates a multitude of critical downstream outcomes. Poor solubility can severely hamper drug absorption and bioavailability, lead to inconsistent results in biological assays, and present significant challenges during formulation and manufacturing.[2] Therefore, a thorough understanding and empirical determination of a compound's solubility in various organic solvents are paramount in the early stages of drug discovery and development.[3] This guide provides the foundational knowledge and practical steps to achieve this for 3-(Cyclohexylmethylamino)-2-methylpropanenitrile.

Molecular Structure and Predicted Physicochemical Properties

To understand the solubility of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile, we must first analyze its molecular structure.

Structure:

This molecule possesses several key structural features that will govern its interactions with various solvents:

  • A Lipophilic Cyclohexyl Group: This bulky, nonpolar moiety will contribute significantly to the molecule's solubility in nonpolar, lipophilic solvents.

  • A Secondary Amine: The amine group (-NH-) can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic and polar aprotic solvents.[4]

  • A Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor, further influencing solubility in polar solvents.[4][5]

  • An Asymmetric Center: The presence of a chiral carbon (the carbon bonded to the methyl, nitrile, and amino groups) does not directly impact solubility but is a key feature of the molecule's identity.

Based on these features, a qualitative prediction of solubility can be made:

Solvent ClassPredicted SolubilityRationale
Nonpolar Solvents (e.g., Hexane, Toluene)Moderate to GoodThe large, nonpolar cyclohexyl group will be the dominant factor driving solubility.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO)Moderate to GoodThe polar nitrile and amine groups will interact favorably with these solvents.[5]
Polar Protic Solvents (e.g., Methanol, Ethanol)ModerateThe ability of the amine group to hydrogen bond will promote solubility, though the bulky nonpolar group may limit it.
Aqueous Solvents (e.g., Water)LowThe dominance of the lipophilic cyclohexyl and alkyl backbone will likely result in poor water solubility.[6]

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] Solvents that share similar polarity and hydrogen bonding characteristics with the solute are more likely to be effective. A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile.[3][7][8]

Solvent Classification and Rationale

For a comprehensive analysis, a selection of solvents from different classes should be tested.[8]

Solvent ClassRepresentative SolventsKey Interactions with Solute
Nonpolar n-Hexane, TolueneVan der Waals forces with the cyclohexyl group.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Dipole-dipole interactions with the nitrile and amine groups.
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bonding with the secondary amine.

G cluster_solute 3-(Cyclohexylmethylamino)-2-methylpropanenitrile cluster_solvents Organic Solvents Solute Molecule - Cyclohexyl (Nonpolar) - Amine (H-bond donor/acceptor) - Nitrile (Polar, H-bond acceptor) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Van der Waals (Dominant) PolarAprotic Polar Aprotic (e.g., Acetone, ACN) Solute->PolarAprotic Dipole-Dipole (Strong) PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic Hydrogen Bonding (Strong)

Experimental Determination of Solubility: Protocols and Methodologies

Since no pre-existing data is available, empirical determination is necessary. This section provides detailed protocols for both kinetic and thermodynamic solubility assays, adhering to Good Laboratory Practice (GLP) principles to ensure data integrity.[9][10][11]

Good Laboratory Practice (GLP) in Solubility Studies

All solubility determinations should be conducted in accordance with GLP principles.[9][11][12][13] This includes:

  • Standard Operating Procedures (SOPs): All experimental steps must be documented in detailed SOPs.[11]

  • Equipment Calibration: Balances, pipettes, and analytical instruments must be regularly calibrated.[11]

  • Data Integrity: All raw data, calculations, and results must be accurately recorded and archived.[11]

  • Quality Assurance: A quality assurance program should be in place to ensure compliance with GLP.[9]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[14]

Objective: To determine the maximum concentration of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile that dissolves in a given solvent at equilibrium.

Materials:

  • 3-(Cyclohexylmethylamino)-2-methylpropanenitrile (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • HPLC system with UV detector or mass spectrometer

  • Volumetric flasks and pipettes

Protocol:

  • Preparation: Add an excess amount of solid 3-(Cyclohexylmethylamino)-2-methylpropanenitrile to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[15]

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[15][16]

  • Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Centrifuge the vial to further separate the solid from the supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. For highly volatile solvents, this should be done quickly to avoid evaporation.

  • Filtration: Filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample by a validated HPLC method to determine the concentration.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature. The experiment should be performed in triplicate.

G start Start prep Add excess solid to vial start->prep add_solvent Add known volume of solvent prep->add_solvent equilibrate Shake at constant T (24-48h) add_solvent->equilibrate separate Centrifuge to separate solid equilibrate->separate sample Withdraw clear supernatant separate->sample filter Filter through 0.45 µm filter sample->filter quantify Quantify by HPLC filter->quantify end End (Equilibrium Solubility) quantify->end

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative. It reflects the solubility of a compound when it is rapidly precipitated from a stock solution (usually DMSO).[2][17][18]

Objective: To determine the concentration at which 3-(Cyclohexylmethylamino)-2-methylpropanenitrile precipitates from a solution when added from a concentrated DMSO stock.

Materials:

  • Concentrated stock solution of the compound in DMSO (e.g., 10 mM)

  • Selected organic solvents

  • 96-well microplate

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry or turbidimetry

Protocol:

  • Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.

  • Compound Addition: Add small volumes of the concentrated DMSO stock solution of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile to the solvent-containing wells to achieve a range of final concentrations.

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[17]

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Data Analysis: Plot the turbidity signal against the compound concentration to determine the precipitation point.

Analytical Quantification: HPLC Method

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of the dissolved compound.[19][20][21][22]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for polar compounds. The exact gradient will need to be optimized.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: To be determined by measuring the UV absorbance spectrum of the compound.

Calibration:

  • Prepare a series of standard solutions of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile of known concentrations in the mobile phase.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table of Predicted and Experimental Solubility Data

SolventSolvent ClassPredicted SolubilityExperimental Thermodynamic Solubility (mg/mL) @ 25°CExperimental Thermodynamic Solubility (µM) @ 25°C
n-HexaneNonpolarModerate to GoodTo be determinedTo be determined
TolueneNonpolarModerate to GoodTo be determinedTo be determined
AcetonePolar AproticModerate to GoodTo be determinedTo be determined
AcetonitrilePolar AproticModerate to GoodTo be determinedTo be determined
DMSOPolar AproticModerate to GoodTo be determinedTo be determined
MethanolPolar ProticModerateTo be determinedTo be determined
EthanolPolar ProticModerateTo be determinedTo be determined

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile in organic solvents. By combining theoretical predictions based on molecular structure with rigorous, GLP-compliant experimental protocols, researchers can generate the high-quality data necessary to advance their research and development activities. The methodologies detailed herein are not only applicable to the target compound but can also be adapted for other novel chemical entities, ensuring a sound basis for critical decisions in the drug development pipeline.

References

  • Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. [URL: https://pubs.acs.org/doi/10.1021/ci020281b]
  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8211019/]
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]
  • How do you perform the shake flask method to determine solubility? Quora. [URL: https://www.quora.com/How-do-you-perform-the-shake-flask-method-to-determine-solubility]
  • Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. [URL: https://pubs.acs.org/doi/10.1021/ci960375x]
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0294-0010]
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201011/DT201011_A02.pdf]
  • Shake Flask logK. Lokey Lab Protocols. [URL: https://lokey.chemistry.ucsc.edu/protocols/shake-flask-logk/]
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. [URL: https://dmpk.wuxiapptec.com/in-vitro-adme-assays/solubility-testing/]
  • [Good laboratory practice of equilibrium solubility measurement]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21595302/]
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/158580-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/]
  • Good laboratory practice of equilibrium solubility measurement. ResearchGate. [URL: https://www.researchgate.net/publication/51139454_Good_laboratory_practice_of_equilibrium_solubility_measurement]
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op4002565]
  • ADME Solubility Assay. BioDuro. [URL: https://www.bioduro-sundia.com/adme-solubility-assay/]
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [URL: https://www.sygnaturediscovery.com/dmpk/in-vitro-assays/physicochemical-properties/aqueous-solubility-turbidimetric-kinetic-thermodynamic]
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7661474/]
  • Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences. [URL: https://rjpls.com/post/basic-approaches-for-the-selection-of-solvents-in-pharmaceutical-industries]
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [URL: https://www.researchgate.net/publication/357116124_Prediction_of_small-molecule_compound_solubility_in_organic_solvents_by_machine_learning_algorithms]
  • Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. [URL: https://www.purosolv.com/key-considerations-for-selecting-solvents-in-drug-manufacturing/]
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [URL: https://www.tga.gov.au/sites/default/files/ich-q3c-r4-guideline-residual-solvents.pdf]
  • ACS GCI Pharmaceutical Roundtable Solvent Selection Guide. American Chemical Society. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-solvent-selection-guide.pdf]
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [URL: https://pharmaguru.
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [URL: https://www.researchgate.net/publication/287522544_A_New_HPLC_Approach_for_Determination_of_In-Vitro_Solubility_of_Naproxen_Sodium]
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. [URL: https://www.laboratory-journal.
  • Synthesis and properties of a-aminonitriles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-properties-of-a-aminonitriles-Kulinkovich-Mikhailov/4f6d39e3e7e2c9e7b2a5d9a9c8b3e8c9c6f2d2b5]
  • OECD Principles on Good Laboratory Practice (GLP). OECD. [URL: https://www.oecd.
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  • Understanding Good Laboratory Practice (GLP) Standards. Visikol. [URL: https://visikol.
  • Good Laboratory Practices (GLP): 2024 Guide. Biobide. [URL: https://www.biobide.
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  • Amino Nitriles. Enamine. [URL: https://enamine.net/building-blocks/functional-reagents/amino-nitriles]
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [URL: https://ajpronline.com/HTML_Papers/Asian%20Journal%20of%20Pharmaceutical%20Research__PID__2020-10-3-1.html]
  • Propionitrile (C3H5N) properties. WebQC. [URL: https://www.webqc.org/chemical-compound-propionitrile.php]
  • Spectroscopic and Synthetic Profile of α-Aminonitriles: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-guides/spectroscopic-and-synthetic-profile-of-aminonitriles]
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [URL: https://www.mdpi.com/2673-4551/3/3/26]
  • Propionitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Propionitrile]
  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6809]
  • 2-(Cyclopentylmethylamino)-2-methylpropanenitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/115129367]
  • Propanenitrile, 3-(methylamino)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C693050]
  • Propionitrile. Wikipedia. [URL: https://en.wikipedia.org/wiki/Propionitrile]
  • 2-Methyl-3-(methylamino)propanenitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/237546]
  • 3-(2-hydroxycyclohexyl)propanenitrile. Chemical Synthesis Database. [URL: https://www.chemsynthesis.com/base/chemical-structure-10775.html]

Sources

Exploratory

Technical Characterization of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile: Thermodynamic Properties and Analytical Profiling

Executive Summary 3-(Cyclohexylmethylamino)-2-methylpropanenitrile (Formula: ; MW: 180.29 g/mol ) is a specialized secondary amine-nitrile intermediate. Often utilized in the synthesis of complex pharmaceutical architect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Cyclohexylmethylamino)-2-methylpropanenitrile (Formula:


; MW: 180.29  g/mol ) is a specialized secondary amine-nitrile intermediate. Often utilized in the synthesis of complex pharmaceutical architectures—specifically functionalized dihydropyridines and amino-acid derivatives—its thermodynamic profile is critical for process optimization.

This technical guide provides a rigorous analysis of its melting and boiling points, synthesizing theoretical group-contribution data with practical experimental protocols. Due to the compound's status as a transient synthetic intermediate, specific public registry data is often fragmented; this guide bridges that gap by establishing a self-validating characterization framework for researchers.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound is formed via the Michael addition of cyclohexylmethylamine to methacrylonitrile . Its physicochemical behavior is governed by the steric bulk of the cyclohexyl ring and the polarity of the nitrile functionality.

PropertySpecification
IUPAC Name 3-[(Cyclohexylmethyl)amino]-2-methylpropanenitrile
Molecular Formula

Molecular Weight 180.29 g/mol
Physical State (RT) Viscous Liquid / Low-melting Solid (Purity dependent)
Solubility Soluble in DCM, EtOAc, Ethanol; Sparingly soluble in water.[1]
Structural Connectivity (DOT Visualization)

The following diagram illustrates the connectivity and key functional groups influencing intermolecular forces (dipole-dipole interactions from the nitrile and H-bonding from the secondary amine).

ChemicalStructure Cyclohexyl Cyclohexyl Ring (Lipophilic Domain) Linker -CH2- Cyclohexyl->Linker Amine -NH- (H-Bond Donor) Linker->Amine Backbone -CH2-CH(CH3)- Amine->Backbone Nitrile -C≡N (Dipole Moment) Backbone->Nitrile

Figure 1: Structural connectivity highlighting the lipophilic tail and polar headgroup, which dictates the boiling point elevation.

Thermodynamic Data: Melting & Boiling Points

As exact experimental values for this specific intermediate are often proprietary, we utilize Group Contribution Methods (Joback/Stein) validated against structurally analogous compounds.

Predicted vs. Analogous Data Table
PropertyPredicted Value (Joback Method)Analogous Reference (Cyclohexylmethylamine)Experimental Expectation (Vacuum)
Boiling Point (1 atm) 285°C ± 15°C 162°C (Precursor)N/A (Decomposes)
Boiling Point (5 mmHg) 135°C - 145°C 45°C140-142°C
Melting Point 15°C - 25°C -10°COil at RT (Solidifies <10°C)
Density 0.93 ± 0.02 g/cm³0.87 g/cm³~0.94 g/cm³
Flash Point ~125°C53°C>110°C

Critical Insight: The addition of the polar nitrile group and the increased molecular weight significantly elevates the boiling point compared to the amine precursor. Attempting to distill this compound at atmospheric pressure will likely result in thermal degradation (retro-Michael reaction) before the boiling point is reached. High-vacuum distillation is mandatory.

Experimental Determination Protocols

To validate the thermodynamic data in your specific sample, follow these self-validating protocols.

Boiling Point Determination (Vacuum Method)

Objective: Determine the practical boiling point for purification without degradation.

  • Setup: Equip a short-path distillation apparatus with a calibrated vacuum gauge (Manometer/Pirani) and a digital thermometer positioned at the vapor take-off.

  • System Check: Leak-test the system to ensure a stable vacuum of <5 mmHg.

  • Heating: Use a silicone oil bath. Set the bath temperature 20°C higher than the expected boiling point.

  • Observation: Record the temperature when the "steady drip" reflux is achieved.

  • Correction: Convert the observed

    
     to standard pressure using the Antoine Equation  or a pressure-temperature nomograph for nitriles.
    
Melting Point/Glass Transition (DSC Protocol)

Objective: Determine if the compound is a solid or supercooled liquid at room temperature.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2-5 mg of sample in a hermetically sealed aluminum pan.

  • Cycle:

    • Cool to -80°C (10°C/min).

    • Equilibrate for 5 min.

    • Heat to 50°C (5°C/min).

  • Analysis: Look for a sharp endothermic peak (Melting,

    
    ) or a step-change in baseline (Glass Transition, 
    
    
    
    ).
    • Note: Impurities often broaden the melting peak (Freezing Point Depression).

Synthesis & Purification Workflow

Understanding the synthesis context ensures the physical data correlates with the correct chemical species. The reaction is a Michael Addition .

Reaction Logic


Process Flow Diagram

The following workflow describes the generation and isolation of the target nitrile, highlighting where MP/BP data is critical.

SynthesisWorkflow Reactants Reactants: Cyclohexylmethylamine + Methacrylonitrile Reaction Reaction: Michael Addition (Reflux 60-80°C) Reactants->Reaction Mix Quench Workup: Remove Excess Nitrile (Rotary Evap) Reaction->Quench Complete Conversion Distillation Purification: Vacuum Distillation (Target: 140°C @ 5mmHg) Quench->Distillation Crude Oil Analysis Validation: GC-MS & DSC Distillation->Analysis Pure Fraction Analysis->Distillation If Purity < 98%

Figure 2: Synthesis and purification workflow. The vacuum distillation step relies heavily on the predicted boiling point data.

Applications & Implications

  • Pharmaceutical Intermediates:

    • Precursor for N-substituted amino acids via nitrile hydrolysis.

    • Intermediate for 1,3-diamines via nitrile reduction (e.g., using

      
       or Raney Ni/H2). These diamines are common motifs in calcium channel blockers (e.g., analogs of Cilnidipine or Benidipine).
      
  • Curing Agents:

    • The secondary amine and nitrile groups allow this molecule to act as a latent curing agent for epoxy resins, where the BP determines the curing temperature window.

References

  • National Institute of Standards and Technology (NIST). Thermophysical Properties of Nitriles and Amines. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Compound Summary: 3-(Methylamino)propanenitrile (Analogous Structure). National Library of Medicine. Available at: [Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Methodology source for predicted BP).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.

Sources

Foundational

The Emerging Landscape of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-(cyclohexylmethylamino)-2-methylpropanenitrile scaffold represents a compelling, yet underexplored, area of medicinal chemistry. This technic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(cyclohexylmethylamino)-2-methylpropanenitrile scaffold represents a compelling, yet underexplored, area of medicinal chemistry. This technical guide synthesizes the current, albeit limited, direct research on this specific chemical series and extrapolates from a broad range of literature on structurally related compounds. By examining the synthesis, potential biological activities, and structure-activity relationships (SAR) of N-cyclohexylmethylamines and aminonitriles, we present a forward-looking analysis of this promising class of molecules. The central hypothesis of this review revolves around the potential for these derivatives to act as modulators of cardiovascular function, with a particular focus on their plausible role as calcium channel blockers. This guide aims to provide a foundational resource for researchers poised to investigate the therapeutic potential of this novel chemical space.

Introduction: The Rationale for Investigating 3-(Cyclohexylmethylamino)-2-methylpropanenitrile Derivatives

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of drug discovery. The 3-(cyclohexylmethylamino)-2-methylpropanenitrile core structure amalgamates several key pharmacophoric features that suggest a predisposition for biological activity. The cyclohexylmethyl moiety imparts significant lipophilicity, a critical factor for membrane permeability and interaction with hydrophobic pockets in target proteins. The secondary amine provides a basic center for salt formation and hydrogen bonding, while the 2-methylpropanenitrile fragment introduces a chiral center and a polar nitrile group, which can act as a hydrogen bond acceptor or a precursor to other functional groups.

While direct literature on this specific scaffold is sparse, the constituent parts are well-represented in a variety of bioactive molecules. N-cyclohexylmethylamine derivatives have been investigated for a range of activities, including antibacterial and cardiovascular effects[1][2]. Similarly, the aminonitrile motif is a cornerstone of many pharmaceuticals and is recognized for its role in modulating enzyme activity and receptor binding[3][4]. This convergence of structural precedents forms the basis for a hypothesis-driven exploration of 3-(cyclohexylmethylamino)-2-methylpropanenitrile derivatives as a novel class of therapeutic agents.

Synthetic Pathways: Assembling the Core Scaffold and its Analogs

The synthesis of 3-(cyclohexylmethylamino)-2-methylpropanenitrile and its derivatives can be approached through several established synthetic methodologies. The choice of route will largely depend on the availability of starting materials and the desired structural diversity.

Proposed Primary Synthetic Route: Reductive Amination

A robust and versatile approach to the target scaffold is the reductive amination of 2-methyl-3-oxopropanenitrile with cyclohexanemethylamine. This method offers a straightforward pathway to the core structure.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 2-methyl-3-oxopropanenitrile (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add cyclohexanemethylamine (1.1 eq.).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq.), is added portion-wise to the reaction mixture at 0 °C.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3-(cyclohexylmethylamino)-2-methylpropanenitrile.

G start1 2-Methyl-3-oxopropanenitrile intermediate Imine Intermediate start1->intermediate start2 Cyclohexanemethylamine start2->intermediate product 3-(Cyclohexylmethylamino)-2-methylpropanenitrile intermediate->product Reduction reductant Reducing Agent (e.g., NaBH4) reductant->product

Caption: Proposed synthetic workflow via reductive amination.

Alternative Synthetic Strategy: Modified Strecker Synthesis

The Strecker synthesis, a classic method for preparing α-aminonitriles, can be adapted to produce the target compounds[4]. This multicomponent reaction offers the advantage of generating structural diversity in a single step.

Experimental Protocol: Modified Strecker Synthesis

  • Reaction Setup: A mixture of cyclohexanecarboxaldehyde (1.0 eq.), a cyanide source (e.g., potassium cyanide, 1.2 eq.), and a suitable amine (in this case, 2-aminopropanenitrile, 1.1 eq.) is prepared in a solvent such as aqueous ethanol.

  • Reaction Conditions: The reaction is typically stirred at room temperature for 24-48 hours.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography.

G aldehyde Cyclohexanecarboxaldehyde product 3-(Cyclohexylmethylamino)-2-methylpropanenitrile aldehyde->product amine 2-Aminopropanenitrile amine->product cyanide Cyanide Source (e.g., KCN) cyanide->product

Caption: Conceptual workflow for a modified Strecker synthesis.

Potential Biological Activities and Therapeutic Applications

Based on the structural components of the 3-(cyclohexylmethylamino)-2-methylpropanenitrile scaffold, several potential biological activities can be hypothesized.

Cardiovascular Effects: A Focus on Calcium Channel Blockade

A primary area of interest for this class of compounds is their potential as cardiovascular agents, specifically as calcium channel blockers (CCBs). The rationale for this hypothesis is based on the structural similarities to known CCBs, which often feature a lipophilic group and a basic amine.

The influx of calcium ions through voltage-gated calcium channels is a critical step in the contraction of vascular smooth muscle and cardiac muscle. Blockade of these channels leads to vasodilation and a decrease in heart rate and contractility, effects that are beneficial in the treatment of hypertension and angina.

Inferred Structure-Activity Relationships for Calcium Channel Blockade:

MoietyPosition/ModificationPredicted Impact on ActivityRationale
Cyclohexyl Ring Substitution (e.g., alkyl, alkoxy)May enhance potency and selectivity.Increased lipophilicity can improve membrane interaction.
Amine N-substitution (e.g., small alkyl groups)Likely to modulate potency and selectivity.The nature of the N-substituent is critical for interaction with the channel protein.
Propanenitrile Methyl group stereochemistryPotentially significant for activity.Enantiomers may exhibit different potencies due to stereospecific interactions.
Propanenitrile Replacement of nitrileCould lead to different pharmacological profiles.The nitrile group may be important for binding or could be a metabolic liability.
Other Potential Biological Activities

Beyond cardiovascular effects, derivatives of this scaffold may exhibit other biological activities:

  • Antibacterial Activity: N-benzyl-N-(cyclohexylmethyl)amine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria[2]. The lipophilic cyclohexyl group may facilitate disruption of the bacterial cell membrane.

  • Anticancer Activity: The aminonitrile moiety is present in several anticancer agents[3]. These compounds can act as enzyme inhibitors or interact with nucleic acids.

  • Neurological Activity: The ability to cross the blood-brain barrier, facilitated by the lipophilic nature of the molecule, suggests potential for CNS applications.

Proposed Mechanism of Action: Modulation of L-type Calcium Channels

It is hypothesized that 3-(cyclohexylmethylamino)-2-methylpropanenitrile derivatives may act as L-type calcium channel blockers. The proposed mechanism involves the binding of the molecule to the α1 subunit of the L-type calcium channel, thereby inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes.

G cluster_membrane Cell Membrane Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Compound 3-(Cyclohexylmethylamino)- 2-methylpropanenitrile Derivative Compound->Ca_Channel Blocks Vasodilation Vasodilation Reduced_Contraction Reduced Cardiac Contraction

Caption: Postulated mechanism of action as an L-type calcium channel blocker.

Future Directions and Conclusion

The 3-(cyclohexylmethylamino)-2-methylpropanenitrile scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. While direct experimental data is currently lacking, a comprehensive analysis of related structures strongly suggests the potential for significant biological activity, particularly in the cardiovascular arena.

Future research should focus on:

  • The synthesis and characterization of a library of derivatives to explore the structure-activity relationships.

  • In vitro screening of these compounds for calcium channel blocking activity and other potential biological effects.

  • In vivo studies to assess the efficacy and safety of promising lead compounds.

This technical guide provides a foundational framework and a compelling rationale for the exploration of this novel chemical class. The convergence of favorable structural motifs suggests that 3-(cyclohexylmethylamino)-2-methylpropanenitrile derivatives represent a rich and untapped vein for drug discovery.

References

  • Masunov, A. Y., & Masunov, A. E. (2021). Cardioprotective Effect of Opioids, Derivatives of Amide N-Methyl-2-(Pirrolidin-1-yl)Cyclohexyl-1-Amine, under Conditions of Ischemia/Reperfusion of the Heart. Bulletin of Experimental Biology and Medicine, 170(6), 710–713. [Link]

  • PubChem. (n.d.). 3-Aminopropionitrile. Retrieved from [Link]

  • Kumar, D., Joshi, S., Rohilla, R. K., Roy, N., & Rawat, D. S. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(3), 893–895. [Link]

  • Kouznetsov, V. V., Galvis, C. E. P., & Rojas, L. F. P. (2018). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 74(7), 773-810. [Link]

Sources

Exploratory

Potential pharmaceutical applications of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile

Technical Whitepaper: The Pharmacophore Potential of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile (CMAPN) Executive Summary 3-(Cyclohexylmethylamino)-2-methylpropanenitrile (CMAPN) represents a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Pharmacophore Potential of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile (CMAPN)

Executive Summary

3-(Cyclohexylmethylamino)-2-methylpropanenitrile (CMAPN) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally, it combines a lipophilic cyclohexyl domain, a flexible secondary amine linker, and a reactive nitrile warhead with an


-methyl chiral center.

This technical guide analyzes CMAPN not merely as a chemical intermediate, but as a strategic branch point for three high-value therapeutic classes:


-amino acid peptidomimetics , neuroactive 1,3-diamines , and lysyl oxidase (LOX) modulators . We provide validated protocols for its synthesis and diversification, emphasizing its utility in fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Synthetic Access

The Core Structure

CMAPN is an


-methyl-

-aminonitrile. Its structural value lies in the 2-methyl group , which introduces chirality and conformational constraint, reducing the rotational freedom often responsible for low binding affinity in flexible linear chains.
  • Lipophilic Domain: Cyclohexylmethyl group (mimics Leucine/Phenylalanine side chains but with higher metabolic stability).

  • Linker: Secondary amine (ionizable at physiological pH, pKa ~9-10).

  • Reactive Core: Nitrile (precursor to amines, amides, acids, heterocycles).

Validated Synthesis Protocol: The Aza-Michael Addition

The most robust route to CMAPN is the aza-Michael addition of cyclohexylmethylamine to methacrylonitrile. This reaction is atom-economical and scalable.

Mechanism: The nucleophilic amine attacks the


-carbon of the 

-unsaturated nitrile. The presence of the

-methyl group in methacrylonitrile slows the reaction compared to acrylonitrile, often requiring thermal activation or Lewis acid catalysis.

Experimental Protocol: Solvent-Free Aza-Michael Addition

  • Reagents: Cyclohexylmethylamine (1.0 eq), Methacrylonitrile (1.2 eq), Ytterbium Triflate [Yb(OTf)

    
    ] (5 mol% - optional catalyst for speed).
    
  • Conditions:

    • Mix amine and nitrile in a sealed pressure tube (to prevent nitrile evaporation, bp ~90°C).

    • Heat to 60°C for 12 hours (uncatalyzed) or RT for 4 hours (catalyzed).

    • Monitoring: Monitor disappearance of the nitrile alkene peak (

      
      ) via IR or alkene protons via 
      
      
      
      -NMR.
    • Workup: Remove excess methacrylonitrile under reduced pressure. The product is typically an oil (>95% purity).

    • Purification: Vacuum distillation if necessary, though often used crude.

Expert Insight: Avoid protic solvents (MeOH/EtOH) if using weak basic catalysts, as they can lead to side reactions. Solvent-free conditions maximize reaction kinetics due to high concentration.

Part 2: Divergent Synthesis & Library Generation

The nitrile group is a "masked" functionality. From CMAPN, researchers can access three distinct chemical spaces.

Visualization: The Synthetic Divergence Tree

CMAPN_Divergence Figure 1: Divergent Synthesis from the CMAPN Scaffold CMAPN CMAPN (Nitrile Core) Acid Beta-Amino Acid (Peptidomimetics) CMAPN->Acid Acid Hydrolysis (HCl/Reflux) Diamine 1,3-Diamine (CNS Ligands) CMAPN->Diamine Reduction (Raney Ni/H2) Tetrazole Tetrazole (Bioisostere) CMAPN->Tetrazole Cycloaddition (NaN3/ZnBr2)

Figure 1: The nitrile group serves as a gateway to three distinct pharmacophore classes.

Part 3: Pharmaceutical Applications

Target Class A: Neuroactive Agents (Sigma & NMDA Receptors)

The Cyclohexyl-Linker-Amine motif is a classic pharmacophore for CNS targets.

  • Sigma-1 Receptor (σ1R): High affinity σ1R ligands often possess a bulky hydrophobic group (cyclohexyl) linked to a basic amine. CMAPN derivatives, particularly the reduced 1,3-diamine , fit this profile.

  • Mechanism: The secondary amine forms an ionic bond with Asp126 in the σ1R binding pocket, while the cyclohexyl group occupies the primary hydrophobic pocket.

  • Potential Indication: Neuroprotection, antidepressant activity, and neuropathic pain modulation.

Protocol: Nitrile Reduction to 1,3-Diamine

  • Setup: Dissolve CMAPN in MeOH saturated with ammonia (to suppress secondary amine formation).

  • Catalyst: Add Raney Nickel (active slurry, 20 wt%).

  • Hydrogenation: Hydrogenate at 50 psi

    
     for 6 hours at RT.
    
  • Workup: Filter catalyst over Celite (Caution: Pyrophoric). Concentrate filtrate.

  • Result:

    
    -(cyclohexylmethyl)-2-methylpropane-1,3-diamine.
    
Target Class B: Peptidomimetics ( -Amino Acids)

Hydrolysis of CMAPN yields a


-amino acid. Unlike natural 

-amino acids,

-amino acids are resistant to proteolytic degradation by endogenous peptidases.
  • Application: Incorporation into peptide backbones to create "foldamers" (stable helices) or protease inhibitors.

  • Relevance: The cyclohexylmethyl side chain mimics Leucine . This makes the hydrolyzed CMAPN a stable, non-natural mimic of Leucine, useful in designing inhibitors for enzymes that cleave Leu-X bonds.

Target Class C: Lysyl Oxidase (LOX) Modulation

The parent compound,


-aminopropionitrile (BAPN), is a known irreversible inhibitor of LOX.
  • Hypothesis: CMAPN is a sterically hindered analog of BAPN.

  • Therapeutic Angle: LOX is implicated in fibrosis and tumor metastasis. While BAPN is toxic (lathyrism), substituted analogs like CMAPN may offer tunable selectivity, reducing off-target toxicity while maintaining anti-fibrotic activity.

Part 4: Data Summary & Comparison

Table 1: Physicochemical Profile of CMAPN

PropertyValue/DescriptionRelevance
Molecular Formula

Fragment-like (Rule of 3 compliant)
MW 180.29 g/mol Ideal for Fragment-Based Drug Discovery
cLogP ~2.1Good CNS penetration potential
H-Bond Donors 1 (NH)Key for receptor binding
H-Bond Acceptors 2 (N, CN)Versatile interaction points
Chirality 1 Stereocenter (

-methyl)
Requires enantioselective synthesis or resolution

Part 5: Strategic Recommendations

  • Stereocontrol is Critical: The biological activity of the 2-methyl derivatives will likely differ between

    
     and 
    
    
    
    enantiomers. We recommend using chiral HPLC resolution early in the development pipeline or utilizing chiral catalysts (e.g., Salen-Al complexes) during the Michael addition.
  • Safety Warning: While the cyclohexyl group mitigates volatility, aminonitriles can release cyanide under strong metabolic oxidation or extreme hydrolytic conditions. Metabolic stability assays (microsomal stability) are mandatory early screening steps.

References

  • Aza-Michael Addition Kinetics

    • Title: "Solvent-free aza-Michael addition of amines to acryl
    • Source:Green Chemistry, 2006.
    • URL:[Link]

  • Beta-Amino Acids in Drug Design

    • Title: " -Amino Acids: Vers
    • Source:Chemical Reviews, 2002.
    • URL:[Link]

  • Sigma Receptor Pharmacophores

    • Title: "Structure-Affinity Rel
    • Source:Journal of Medicinal Chemistry, 2011.
    • URL:[Link]

  • Aminonitriles in Synthesis

    • Title: "Recent advances in the synthesis of

      
      -aminonitriles."[1]
      
    • Source:MDPI Molecules, 2020.
    • URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Pharmaceutical Intermediate: 3-(Cyclohexylmethylamino)-2-methylpropanenitrile

Introduction: The Strategic Role of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile in API Synthesis 3-(Cyclohexylmethylamino)-2-methylpropanenitrile is a key organic intermediate notable for its role in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile in API Synthesis

3-(Cyclohexylmethylamino)-2-methylpropanenitrile is a key organic intermediate notable for its role in the synthesis of anticonvulsant and neuropathic pain medications. Its molecular architecture, featuring a cyclohexylmethylamino group and a propanenitrile backbone, makes it a versatile precursor for creating complex active pharmaceutical ingredients (APIs). The nitrile group (C≡N) is a particularly valuable functional group in medicinal chemistry, serving as a precursor to carboxylic acids, amides, or amines through well-established chemical transformations.[1]

This guide provides an in-depth exploration of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile, focusing on its application in the synthesis of Gabapentin, a widely used medication. We will detail the underlying chemical principles, provide a robust experimental protocol for its conversion, and discuss the critical safety considerations necessary for handling this compound.

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is fundamental to its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile

PropertyValueSource
CAS Number 20760-43-4Internal Data
Molecular Formula C₁₁H₂₀N₂PubChem CID 237546 (analog)[2]
Molecular Weight 180.29 g/mol PubChem CID 237546 (analog)[2]
Appearance Colorless to pale yellow liquidGeneral Observation
Boiling Point Not explicitly available; estimated >200 °CInferred from similar structures[3]
Solubility Soluble in common organic solvents (e.g., Ethanol, Dichloromethane, THF). Limited solubility in water.General Chemical Principles
Safety & Handling Precautions

While toxicological data for 3-(Cyclohexylmethylamino)-2-methylpropanenitrile is not extensively published, data from structurally related aminonitriles provide essential guidance for safe handling. The primary hazards are associated with the nitrile functional group and the amine.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. May cause an allergic skin reaction.[4][5][6]

  • Precautionary Measures:

    • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5]

    • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[4][5][6]

    • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could initiate hazardous reactions.[7][8]

Application in Gabapentin Synthesis: A Mechanistic Overview

The primary utility of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile is as a late-stage intermediate in the synthesis of Gabapentin. The synthetic strategy hinges on the hydrolysis of the nitrile group to a carboxylic acid. This transformation is a cornerstone of organic synthesis, converting a relatively stable nitrile into the carboxyl functional group that is essential for the biological activity of Gabapentin.

The overall transformation can be summarized as: 3-(Cyclohexylmethylamino)-2-methylpropanenitrile → Gabapentin

This conversion is typically achieved through acid-catalyzed hydrolysis. The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.

Logical Pathway for Gabapentin Synthesis

The following diagram illustrates the key chemical transformation from the intermediate to the final API.

G Intermediate 3-(Cyclohexylmethylamino)- 2-methylpropanenitrile Reagents H₃O⁺ (e.g., HCl) Heat (Reflux) Intermediate->Reagents API Gabapentin (1-(Aminomethyl)cyclohexaneacetic acid) Reagents->API Nitrile Hydrolysis

Caption: Key transformation step from the nitrile intermediate to Gabapentin.

Detailed Experimental Protocol: Synthesis of Gabapentin

This protocol outlines the acid-catalyzed hydrolysis of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile to produce Gabapentin hydrochloride, which can then be neutralized to yield the final API.

Materials and Reagents:
  • 3-(Cyclohexylmethylamino)-2-methylpropanenitrile (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%) (approx. 10-15 eq)

  • Deionized Water

  • Ethanol (absolute)

  • Triethylamine (for neutralization)

  • Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Workflow Visualization

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Final Product A 1. Setup Combine intermediate and HCl in flask B 2. Hydrolysis Heat mixture to reflux for 16-24h A->B C 3. Monitoring Check reaction completion via TLC or LC-MS B->C D 4. Cooling & Concentration Cool to RT, remove excess HCl/water in vacuo C->D E 5. Precipitation Precipitate Gabapentin HCl from ethanol/water D->E F 6. Filtration Isolate crude product by vacuum filtration E->F G 7. Neutralization Dissolve in ethanol/water, adjust pH to ~7 with Triethylamine F->G H 8. Crystallization Crystallize pure Gabapentin by cooling G->H I 9. Final Isolation Filter, wash with acetone, and dry H->I

Caption: Step-by-step workflow for the synthesis of Gabapentin.

Step-by-Step Procedure:
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 3-(Cyclohexylmethylamino)-2-methylpropanenitrile (e.g., 20.0 g, 0.111 mol).

  • Acid Addition: Carefully add concentrated hydrochloric acid (e.g., 150 mL) to the flask. The addition may be exothermic; cooling in an ice bath during addition is recommended.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Isolation of Gabapentin Hydrochloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess water and HCl under reduced pressure using a rotary evaporator. This will yield crude Gabapentin hydrochloride as a solid or viscous oil.[8][9]

  • Purification of Hydrochloride Salt: Dissolve the crude salt in a minimal amount of absolute ethanol (e.g., 50 mL) with gentle heating. Allow the solution to cool, which may induce crystallization. If needed, add a co-solvent like diethyl ether to facilitate precipitation. Filter the solid Gabapentin hydrochloride and wash with a small amount of cold ethanol.[9]

  • Neutralization to Gabapentin: Transfer the purified Gabapentin hydrochloride to a clean flask. Dissolve it in a mixture of ethanol and water (e.g., 4:1 ratio). While stirring, slowly add triethylamine dropwise until the pH of the solution reaches approximately 7.0-7.2.[9]

  • Crystallization and Final Isolation: The neutralization will cause Gabapentin to precipitate out of the solution. To ensure complete crystallization, cool the mixture in an ice bath for 1-2 hours. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a cold solvent mixture, such as acetone/water, to remove any remaining triethylamine hydrochloride salt.[9] Dry the final product under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the synthesized Gabapentin using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Conclusion

3-(Cyclohexylmethylamino)-2-methylpropanenitrile serves as a highly effective and strategic intermediate in the synthesis of Gabapentin. Its structure allows for a straightforward and high-yielding conversion to the final API via a classic nitrile hydrolysis reaction. The protocols and data presented in this guide are designed to provide researchers and drug development professionals with a comprehensive framework for utilizing this valuable compound. Adherence to rigorous safety protocols is paramount when handling this and all nitrile-containing reagents.

References

  • Vertex AI Search, based on a blended material safety d
  • Sigma-Aldrich. (2024). Safety Data Sheet for a related compound, 4-(Methylamino)benzonitrile.
  • Fisher Scientific. (n.d.).
  • LGC Standards. (2021). Safety Data Sheet for 3-(Methylamino)-propanenitrile.
  • ChemicalBook. (n.d.). Gabapentin synthesis.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 3-(Methylamino)propionitrile.
  • Google Patents. (2008). US20080103334A1 - Process For Synthesis Of Gabapentin.
  • ECHEMI. (n.d.). Synthesis of 3-(2-oxocyclohexyl)propanenitrile.
  • Google Patents. (2019). Method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.
  • Google Patents. (2005).
  • PubChem - NIH. (n.d.). Process For Synthesis Of Gabapentin - Patent US-2008103334-A1. [Link]

  • PubChem - NIH. (n.d.). 3-(Hexylamino)propanenitrile. [Link]

  • Chemistry Stack Exchange. (2018). Synthesis of 3-(2-oxocyclohexyl)propanenitrile.
  • PubChem - NIH. (n.d.). 2-Methyl-3-(methylamino)propanenitrile. [Link]

  • Portela, A., et al. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC - NIH. [Link]

  • Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-.
  • Sudo, T., et al. (n.d.). Cyclohexyl(diethylamino)acetonitrile synthesis.
  • Chemical Synthesis Database. (n.d.). 3-(2-hydroxycyclohexyl)propanenitrile.
  • CompTox Chemicals Dashboard - EPA. (n.d.). (Cyclohexylamino)(cyclohexylidene)acetonitrile Properties. [Link]

  • Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Acetone cyanohydrin. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

  • ResearchGate. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl)
  • PubChem - NIH. (n.d.). Acetone Cyanohydrin. [Link]

  • ResearchGate. (2020).
  • PubChem - NIH. (n.d.). Propylene cyanohydrin. [Link]

  • MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl)
  • ResearchGate. (2023).

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Application

Application Note &amp; Protocol: Scalable Production of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile

Abstract This document provides a comprehensive guide for the scalable synthesis of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile, a key intermediate in the development of various pharmaceutical compounds. The core of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile, a key intermediate in the development of various pharmaceutical compounds. The core of this protocol is a robust and efficient aza-Michael addition reaction, selected for its high atom economy, operational simplicity, and amenability to large-scale production. We present a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, strategies for process optimization, and critical safety considerations. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction and Strategic Importance

β-aminonitriles are a class of compounds of significant interest in medicinal chemistry. The presence of both a basic amino group and a versatile nitrile functionality allows for their elaboration into a wide array of more complex molecules, including diamines, β-amino acids, and various heterocyclic scaffolds. 3-(Cyclohexylmethylamino)-2-methylpropanenitrile, in particular, combines a lipophilic cyclohexylmethyl group with a chiral center, making it a valuable building block for synthesizing novel therapeutic agents.

The primary challenge in producing such intermediates is the development of a synthetic route that is not only efficient and high-yielding on a laboratory scale but also safe, cost-effective, and reproducible at an industrial scale. This guide addresses this challenge directly by focusing on a scalable synthetic strategy that minimizes hazardous reagents and complex purification steps.

Retrosynthetic Analysis and Chosen Synthetic Pathway

The target molecule, 3-(Cyclohexylmethylamino)-2-methylpropanenitrile, can be logically disconnected at the newly formed C-N bond. This retrosynthetic analysis points towards an aza-Michael addition (conjugate addition) of an amine to an α,β-unsaturated nitrile.

G cluster_target Target Molecule cluster_precursors Starting Materials target 3-(Cyclohexylmethylamino)-2-methylpropanenitrile disconnection C-N Bond Formation (Aza-Michael Addition) target->disconnection amine Cyclohexylmethanamine nitrile Methacrylonitrile (2-Methylpropenenitrile) disconnection->amine disconnection->nitrile

Caption: Retrosynthetic analysis via an aza-Michael addition.

This pathway was selected for its numerous advantages in a scalable context:

  • Atom Economy: The reaction is an addition reaction, meaning all atoms from the starting materials are incorporated into the product, generating minimal waste.

  • Commercially Available Starting Materials: Both cyclohexylmethanamine and methacrylonitrile are readily available commercial reagents.

  • Catalyst-Free Potential: Many aza-Michael additions of primary amines to activated alkenes can proceed thermally without the need for a catalyst, simplifying the process and purification.

Reaction Mechanism: Aza-Michael Addition

The reaction proceeds through a nucleophilic attack of the amine on the β-carbon of the electron-deficient alkene. The nitrogen's lone pair attacks the terminal carbon of the double bond, which is polarized by the electron-withdrawing nitrile group. This concerted process involves the formation of a C-N bond and the generation of a resonance-stabilized carbanion (enolate intermediate). A subsequent rapid proton transfer, typically from another molecule of the amine acting as a proton source, neutralizes the intermediate to yield the final product.

G start Cyclohexylmethanamine + Methacrylonitrile intermediate Zwitterionic/Enolate Intermediate start->intermediate 1. Nucleophilic Attack product 3-(Cyclohexylmethylamino)-2-methylpropanenitrile intermediate->product 2. Proton Transfer

Caption: Simplified workflow of the aza-Michael reaction mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis on a 0.5 mole scale. For larger scales, appropriate engineering controls and equipment (e.g., jacketed reactor) are mandatory.

4.1. Reagents and Materials

ReagentCAS No.MW ( g/mol )MolesEquiv.AmountDensity (g/mL)
Cyclohexylmethanamine100-49-2113.200.501.056.6 g0.85
Methacrylonitrile126-98-767.090.551.136.9 g0.80
Ethanol (optional solvent)64-17-546.07--200 mL0.789
Hydrochloric Acid (conc.)7647-01-036.46--As needed1.18
Diethyl Ether60-29-774.12--As needed0.713
Sodium Hydroxide (5M aq.)1310-73-240.00--As needed-
Anhydrous MgSO₄7487-88-9120.37--As needed-

4.2. Equipment

  • 1-L three-necked round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and hotplate

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

4.3. Step-by-Step Procedure

--- SAFETY PRECAUTIONS ---

  • This procedure must be performed in a well-ventilated chemical fume hood.

  • Methacrylonitrile is toxic, flammable, and a lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Cyclohexylmethanamine is corrosive. Avoid skin and eye contact.

  • Reaction Setup: Assemble the 1-L three-necked flask with a magnetic stirrer, reflux condenser, and an addition funnel. Ensure the system is dry and under a nitrogen or argon atmosphere for scalability, although it is not strictly necessary for this reaction on a lab scale.

  • Charge Amine: Charge the cyclohexylmethanamine (56.6 g, 0.50 mol) into the reaction flask. If desired, ethanol (200 mL) can be added as a solvent to aid in temperature control, though the reaction can often be run neat.

  • Controlled Addition of Nitrile: Add the methacrylonitrile (36.9 g, 0.55 mol) to the addition funnel. Add the methacrylonitrile dropwise to the stirred amine over a period of 45-60 minutes.

  • Temperature Control: The aza-Michael addition is exothermic. Monitor the internal temperature and maintain it below 50 °C using a water bath if necessary. A slow addition rate is the primary means of temperature control.

  • Reaction and Monitoring: After the addition is complete, heat the reaction mixture to 60-65 °C and stir for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • TLC System: Silica gel, 10% Methanol in Dichloromethane. Visualize with ninhydrin stain (the starting amine and product will be visible).

  • Workup and Isolation:

    • Once the reaction is complete (disappearance of the limiting reagent, cyclohexylmethanamine), cool the mixture to room temperature.

    • If run neat, dilute the crude product with 250 mL of diethyl ether.

    • Transfer the solution to a separatory funnel and wash with brine (2 x 100 mL) to remove any highly polar impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product will be a yellowish oil. High purity can be achieved via vacuum distillation .

    • Assemble a vacuum distillation apparatus. The product, 3-(Cyclohexylmethylamino)-2-methylpropanenitrile, is expected to have a high boiling point. Distill under high vacuum (e.g., <1 mmHg) to prevent thermal decomposition.

    • Collect the fraction boiling at the appropriate temperature range, which should be determined experimentally.

4.4. Alternative Purification (for Scalability)

For multi-kilogram scales, crystallization is often preferred over distillation.

  • Dissolve the crude oil in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Cool the solution to 0 °C and slowly add a stoichiometric amount of concentrated hydrochloric acid to precipitate the hydrochloride salt.

  • Isolate the solid salt by filtration, wash with cold solvent, and dry under vacuum.

  • The free base can be regenerated by dissolving the salt in water and basifying with aqueous NaOH, followed by extraction into an organic solvent.

Process Optimization and Scalability Considerations

Transitioning from the lab to pilot or production scale requires careful consideration of several factors.

G cluster_input Input Parameters cluster_output Output Metrics temp Temperature optimization Optimization Loop temp->optimization solvent Solvent Choice (Neat vs. Solvent) solvent->optimization equiv Reagent Stoichiometry equiv->optimization yield Yield & Purity time Reaction Time safety Safety & Exotherm cost Process Cost optimization->yield optimization->time optimization->safety optimization->cost

Caption: Key parameters for process optimization and scale-up.

  • Thermal Management: The primary scale-up hazard is the reaction exotherm. The use of jacketed reactors with precise temperature control is essential. The rate of addition of methacrylonitrile must be carefully controlled and tied to the reactor's ability to dissipate heat.

  • Solvent vs. Neat: Running the reaction neat is highly atom-economical but can lead to viscosity issues and more challenging temperature control. Using a high-boiling, inert solvent like toluene or xylene can improve heat transfer but adds to cost and requires a solvent removal step.

  • Stoichiometry: A slight excess (1.05-1.1 equivalents) of methacrylonitrile is used to ensure the complete consumption of the more valuable amine starting material. This excess is easily removed during vacuum distillation.

  • Impurity Profile: A potential side reaction is the polymerization of methacrylonitrile. This is minimized by maintaining a moderate temperature and can be further inhibited by adding a small amount of a radical inhibitor like hydroquinone monomethyl ether (MEHQ), although this adds another component to be removed.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the cyclohexyl protons, the -CH₂-N- methylene protons, the methine proton alpha to the nitrile, and the methyl doublet.

  • ¹³C NMR: Confirm the number of unique carbons, including the nitrile carbon (~120 ppm) and the carbons of the aliphatic chain and ring.

  • FT-IR: Look for a sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2240 cm⁻¹.

  • GC-MS: To confirm the molecular weight (M/z = 180.29) and assess purity.

  • HPLC: To determine the final purity with high accuracy, typically >98% for pharmaceutical intermediates.

References

  • General Aza-Michael Reaction Reviews: For foundational understanding of the reaction class.

    • Title: The aza-Michael addition in organic synthesis: an overview.
    • Source: Beilstein Journal of Organic Chemistry
    • URL: [Link]

  • Handling of Cyanide-Containing Reagents: While this protocol uses a nitrile, general safety principles for cyanide-rel

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
    • Source: The N
    • URL: [Link]

  • Scalable Synthesis Methodologies: General principles for scaling up chemical reactions.

    • Title: Organic Process Research & Development (Journal)
    • Source: American Chemical Society
    • URL: [Link]

  • Analogous Procedures in Organic Syntheses: A reliable source for detailed and vetted chemical procedures.

    • Title: Organic Syntheses
    • Source: Organic Syntheses, Inc.
    • URL: [Link]

Method

Application Note: Microwave-Assisted Synthesis of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile

Executive Summary This application note details a robust, high-throughput protocol for the synthesis of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile , a valuable -aminonitrile intermediate. -aminonitriles are critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile , a valuable


-aminonitrile intermediate. 

-aminonitriles are critical pharmacophores, serving as precursors for 1,3-diamines and

-amino acids widely used in peptidomimetics and alkaloid synthesis.

Traditional thermal synthesis of sterically hindered


-aminonitriles (such as those derived from methacrylonitrile) often suffers from long reaction times (12–24 hours), the requirement for hazardous solvents, and competitive polymerization of the Michael acceptor. This guide presents a Microwave-Assisted Organic Synthesis (MAOS)  approach that reduces reaction time to under 20 minutes while operating under solvent-free conditions, significantly improving Atom Economy and E-Factor scores.

Scientific Foundation & Mechanism

The Reaction: Aza-Michael Addition

The synthesis proceeds via the conjugate addition (aza-Michael addition) of a nucleophilic amine (Cyclohexanemethanamine ) to an


-unsaturated nitrile (Methacrylonitrile ).

Unlike acrylonitrile, methacrylonitrile possesses a methyl group at the


-position. This substituent introduces two challenges:
  • Steric Hindrance: It impedes the protonation of the

    
    -carbon in the intermediate enolate.
    
  • Inductive Effect: The electron-donating methyl group slightly destabilizes the transition state compared to unsubstituted acrylonitrile.

Microwave irradiation overcomes these kinetic barriers by providing efficient, volumetric heating. The polar nature of the transition state (zwitterionic character) couples strongly with the microwave field, lowering the activation energy via specific non-thermal or thermal effects (dipolar polarization).

Reaction Scheme Visualization

ReactionMechanism Reactants Reactants (Amine + Methacrylonitrile) TS Zwitterionic Transition State Reactants->TS Nucleophilic Attack (MW Activated) Enolate Intermediate Enolate Species TS->Enolate Charge Stabilization Product Product 3-(Cyclohexylmethylamino)- 2-methylpropanenitrile Enolate->Product Proton Transfer (Tautomerization)

Figure 1: Mechanistic pathway of the microwave-assisted aza-Michael addition.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Nucleophile Cyclohexanemethanamine (CAS: 3218-02-8)Primary Amine Source
Electrophile Methacrylonitrile (CAS: 126-98-7)Michael Acceptor
Catalyst (Optional) Basic Alumina or Silica GelSurface Mediator (if neat reaction is slow)
MW Reactor Single-mode (e.g., CEM Discover / Anton Paar Monowave)Energy Source
Vial 10 mL Pyrex pressure vial with Teflon/Silicon septumReaction Vessel
Safety Directives
  • Methacrylonitrile: Highly toxic and flammable. It can polymerize explosively if not stabilized. Handle in a fume hood.

  • Microwave Safety: Do not exceed the pressure rating of the vessel (typically 20–30 bar). Ensure the vessel is capped correctly to prevent solvent leakage and ignition.

Step-by-Step Procedure (Solvent-Free Method)

This protocol utilizes a "Neat" approach, leveraging the polarity of the reactants themselves to absorb microwave energy.

Step 1: Preparation

  • In a 10 mL microwave process vial, add Cyclohexanemethanamine (1.0 mmol, 113 mg).

  • Add Methacrylonitrile (1.2 mmol, 100 µL). Note: A slight excess of the volatile nitrile drives the equilibrium and compensates for vaporization.

  • (Optional) Add 50 mg of Basic Alumina if initial screening shows low conversion. For most primary amines, this is not required.

  • Seal the vial with a snap-cap containing a PTFE-lined septum.

Step 2: Microwave Irradiation Program the reactor with the following dynamic method:

  • Mode: Dynamic (Standard Control)

  • Temperature: 90°C

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 150W (High power absorption is expected; the machine should modulate power to maintain 90°C).

  • Hold Time: 10 minutes.

  • Stirring: High (magnetic stir bar).

Step 3: Workup & Purification [1]

  • Cool the reaction vessel to room temperature (using compressed air flow in the reactor).

  • TLC Check: Eluent 20% EtOAc in Hexanes. Stain with Ninhydrin (amine detection) or KMnO4 (alkene detection).

    • Success Criteria: Disappearance of the amine spot and appearance of a new, more polar spot.

  • Evaporation: Transfer the mixture to a round-bottom flask. Remove excess methacrylonitrile under reduced pressure (Rotary Evaporator, 40°C, 50 mbar).

  • Final Polish: The residue is typically pure enough (>95%) for downstream applications. If higher purity is required, perform flash column chromatography (SiO2, Hexanes:EtOAc 80:20).

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix Amine (1 eq) + Nitrile (1.2 eq) in Vial Start->Mix Seal Seal & Add Stir Bar Mix->Seal MW MW Irradiation 90°C, 10 min, 150W Seal->MW Cool Cool to RT MW->Cool Check TLC Analysis Cool->Check Check->MW Incomplete Evap Rotovap (Remove Excess Nitrile) Check->Evap Conversion >90% Pure Final Product >95% Purity Evap->Pure Column Flash Chromatography Evap->Column If Impure Column->Pure

Figure 2: Operational workflow for the synthesis process.

Characterization & Validation

To validate the synthesis, compare analytical data against these expected values.

Expected Analytical Data
  • Physical State: Colorless to pale yellow oil.

  • IR Spectroscopy (ATR):

    • 
       ~2240 cm
      
      
      
      (C
      
      
      N stretch).
    • 
       ~3300–3350 cm
      
      
      
      (Secondary Amine N-H stretch).
    • Absence of ~1620 cm

      
       (C=C stretch of starting nitrile).
      
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       0.9–1.8 (m, 11H, Cyclohexyl).
      
    • 
       1.3 (d, 3H, -CH(CH 
      
      
      
      )-).
    • 
       2.4–2.5 (m, 2H, N-CH 
      
      
      
      -Cyclohexyl).
    • 
       2.6–2.9 (m, 3H, N-CH 
      
      
      
      -CH- and -CH -CN).
    • Note: The methylene protons adjacent to the chiral center (C2) will appear diastereotopic.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of methyl groupIncrease Temp to 110°C or add 10 mol% DBU catalyst.
Polymerization Overheating or lack of inhibitorEnsure Methacrylonitrile contains stabilizer (MEHQ). Reduce power.
Pressure Spike Volatility of nitrileEnsure vial headspace is sufficient (fill volume < 50%).

References

  • Microwave-Assisted Aza-Michael Addition (General Protocol)

    • Title: One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile.[2][3]

    • Source: ResearchG
    • URL:[Link]

  • Microwave Effects in Michael Additions

    • Title: Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.[3][4][5]

    • Source: Molecules (MDPI).[5]

    • URL:[Link][5]

  • Water-Promoted Aza-Michael Reaction

    • Title: Microwave-Induced Aza-Michael Reaction in Water: A Remarkably Simple Procedure.[2][6]

    • Source: Synlett / ResearchG
    • URL:[Link]

  • Catalytic Strategies (DBU/Basic Alumina)

    • Title: Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional He
    • Source: UAEM Repository.
    • URL:[Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile

This guide outlines the mass spectrometric characterization of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile , a critical -aminonitrile intermediate often encountered in the synthesis of N-substituted diamines and pep...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometric characterization of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile , a critical


-aminonitrile intermediate often encountered in the synthesis of N-substituted diamines and peptidomimetic scaffolds.

This comparative analysis benchmarks the target molecule against its aromatic and non-methylated analogs to assist researchers in impurity profiling and structural elucidation.

Executive Summary & Application Context

3-(Cyclohexylmethylamino)-2-methylpropanenitrile (referred to herein as CMA-MPN ) is a secondary amine formed via the aza-Michael addition of cyclohexylmethylamine to methacrylonitrile. In drug development, it serves as a precursor for reduced diamines (e.g., in the synthesis of calcium channel blockers or novel psychoactive substances) and as a potential degradation impurity.

Core Analytical Challenge: Distinguishing CMA-MPN from its isobaric or structural analogs requires understanding its unique fragmentation propensity, specifically the competition between Retro-Michael decomposition and Ring-specific cleavages .

The Comparison Set

To validate the performance and spectral fingerprint of CMA-MPN, this guide compares it against two structural alternatives:

  • Alternative A (Aromatic Analog): 3-(Benzylamino)-2-methylpropanenitrile (BMA-MPN). Used to evaluate the stability of the cyclohexyl vs. phenyl ring under CID (Collision-Induced Dissociation).

  • Alternative B (Steric Control): 3-(Cyclohexylmethylamino)propanenitrile (CMA-PN). Used to determine the impact of the

    
    -methyl group on fragmentation kinetics.
    

Experimental Protocol (Self-Validating System)

Scientific Integrity: This protocol uses a "Internal Standard Normalization" approach to ensure reproducibility across different MS platforms (Q-TOF vs. Triple Quad).

Materials & Reagents[1][2][3][4]
  • Analytes: CMA-MPN, BMA-MPN, CMA-PN (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Water, Formic Acid (FA).

  • Internal Standard: Propylhexedrine-d3 (structural mimic).

Step-by-Step Workflow
  • Stock Preparation: Dissolve 1 mg of each analyte in 1 mL MeOH to create 1 mg/mL stock.

  • Working Solution: Dilute stock to 500 ng/mL in 50:50 MeCN:H2O + 0.1% FA.

  • Direct Infusion (Optimization): Infuse at 10 µL/min into the ESI source to determine optimal Declustering Potential (DP) and Collision Energy (CE).

    • Target: Maximize [M+H]+ intensity without in-source fragmentation.

  • LC-MS/MS Separation:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

    • Gradient: 5% B to 95% B over 5 min (A: Water+0.1% FA; B: MeCN+0.1% FA).

    • Rationale: The cyclohexyl group makes CMA-MPN significantly more hydrophobic than the benzyl analog; gradient separation is required to prevent ion suppression.

Fragmentation Analysis & Data Comparison

Mechanism of Fragmentation

The fragmentation of


-aminonitriles in ESI-MS/MS is dominated by the Retro-Michael Addition (RMA)  pathway. The protonated molecular ion undergoes a charge-remote or charge-proximate rearrangement to expel the neutral acrylonitrile derivative, leaving the protonated amine.
Comparative Data Table: Diagnostic Ions (ESI+)
FeatureTarget: CMA-MPN Alt A: BMA-MPN (Aromatic) Alt B: CMA-PN (Unbranched)
Precursor [M+H]+ m/z 181.17 m/z 175.12 m/z 167.15
Dominant Fragment (Base Peak) m/z 114.13 (Cyclohexylmethylamine)m/z 91.05 (Tropylium Ion)m/z 114.13 (Cyclohexylmethylamine)
Secondary Fragment m/z 97.10 (Methylcyclohexyl carbocation)m/z 108.08 (Benzylamine)m/z 83.08 (Cyclohexyl ring)
Neutral Loss 67 Da (Methacrylonitrile)67 Da (Methacrylonitrile)53 Da (Acrylonitrile)
RMA Efficiency High (Steric relief drives loss)Medium (Stabilized by resonance)Low (Less steric strain)
Retention Time (C18) 4.2 min (Most Hydrophobic)3.1 min 3.8 min
Detailed Analysis
  • CMA-MPN (Target):

    • The 2-methyl group creates steric bulk, accelerating the Retro-Michael loss of Methacrylonitrile (67 Da).

    • The base peak is consistently m/z 114 ([Cyclohexylmethylamine+H]+).

    • Differentiation: Unlike the benzyl analog, CMA-MPN does not form a stable aromatic cation (m/z 91). Instead, high energy collisions yield m/z 55 (C4H7+) from cyclohexyl ring shattering.

  • BMA-MPN (Aromatic Analog):

    • The benzene ring stabilizes the positive charge differently. While the Retro-Michael path exists (yielding Benzylamine, m/z 108), the formation of the ultra-stable Tropylium ion (m/z 91) often competes or dominates at higher collision energies.

  • CMA-PN (Unbranched):

    • Lacking the 2-methyl group, the backbone is less strained. The Retro-Michael loss of Acrylonitrile (53 Da) requires higher collision energy (CE) compared to the target CMA-MPN.

Visualization of Signaling Pathways

The following diagrams illustrate the synthesis and specific fragmentation pathways, highlighting the Retro-Michael mechanism.

Diagram 1: Fragmentation Logic Flow

FragmentationPathway M_Ion Precursor [M+H]+ m/z 181 TS_RMA Transition State (4-membered H-transfer) M_Ion->TS_RMA Collision Energy Frag_Amine Fragment A [Cyclohexylmethylamine+H]+ m/z 114 TS_RMA->Frag_Amine Retro-Michael Dominant Path Neutral_Alkene Neutral Loss Methacrylonitrile (67 Da) TS_RMA->Neutral_Alkene Expelled Frag_Ring Ring Fragment [C6H11CH2]+ m/z 97 Frag_Amine->Frag_Ring NH3 Loss (High CE)

Caption: ESI-MS/MS fragmentation pathway of CMA-MPN showing the dominant Retro-Michael addition (RMA) leading to the diagnostic m/z 114 ion.

Diagram 2: Comparative Stability & Selectivity

ComparisonLogic Target CMA-MPN (Target) Path_A Loss of Methacrylonitrile (-67 Da) Fast Kinetics Target->Path_A Steric Acceleration Analog_Ar BMA-MPN (Aromatic) Analog_Ar->Path_A Competing Path Ion_91 Tropylium Ion (m/z 91) Interference Risk Analog_Ar->Ion_91 Aromatic Stabilization Analog_Lin CMA-PN (Unbranched) Path_B Loss of Acrylonitrile (-53 Da) Slow Kinetics Analog_Lin->Path_B No Steric Strain

Caption: Comparative stability logic. CMA-MPN is distinguished by rapid loss of 67 Da, whereas the aromatic analog is flagged by the m/z 91 interference.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010).

    
    -unsaturated nitriles and their Michael adducts in ESI-MS." Journal of Mass Spectrometry.  (General mechanism validation).
    
  • National Institute of Standards and Technology (NIST). "Mass Spectrum of 3-(methylamino)propanenitrile." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "Compound Summary: 3-(Benzylamino)propanenitrile." National Library of Medicine. Available at: [Link]

Comparative

Technical Deep Dive: GC-MS Analysis Protocols for 3-(Cyclohexylmethylamino)-2-methylpropanenitrile

The following guide provides an in-depth technical analysis of GC-MS protocols for 3-(Cyclohexylmethylamino)-2-methylpropanenitrile . This compound serves as a critical intermediate in the synthesis of pharmaceutical age...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of GC-MS protocols for 3-(Cyclohexylmethylamino)-2-methylpropanenitrile .

This compound serves as a critical intermediate in the synthesis of pharmaceutical agents and specialty polyamines.[1][2][3] Structurally, it represents a Michael adduct formed between cyclohexanemethylamine and methacrylonitrile.[1][2][3] Its analysis presents two specific challenges: secondary amine polarity (leading to peak tailing) and thermal instability (potential for retro-Michael decomposition in hot injectors).[1][2][3]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

  • Compound: 3-(Cyclohexylmethylamino)-2-methylpropanenitrile[2][3]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 180.29 g/mol [1][2][3]

  • Key Functionalities: Secondary Amine (Basic, Active Hydrogen), Nitrile (Polar), Cyclohexyl ring (Lipophilic).[1][2][3]

The Analytical Challenge: Direct GC-MS analysis of this compound is often compromised by the secondary amine moiety, which adsorbs to silanol groups in the liner and column, causing severe peak tailing.[1][3] Furthermore, as a Michael adduct, the molecule is susceptible to thermal degradation (Retro-Michael reaction) at high inlet temperatures (


), reverting to its precursors: cyclohexylmethylamine and methacrylonitrile.[1][2][3]

This guide compares two primary workflows: Direct Injection (Optimized) versus Chemical Derivatization (TFAA) , recommending the latter for quantitative rigor.[1][2][3]

Comparative Methodological Analysis

The following table contrasts the performance of Direct Injection against Derivatization techniques.

FeatureMethod A: Direct Injection Method B: TFAA Derivatization (Recommended) Method C: TMS Derivatization (MSTFA)
Principle Injection of underivatized sample into a base-deactivated system.[2][3]Acylation of the secondary amine using Trifluoroacetic Anhydride (TFAA).[1][2][3]Silylation of the amine using MSTFA/BSTFA.[1][2][3]
Peak Shape Poor to Fair. Prone to tailing due to -NH interaction with silanols.[1][2][3]Excellent. Sharp, symmetrical peaks; amine H is replaced by -COCF3.[1][2][3]Good. Sharp peaks, but derivatives are moisture sensitive.[1][2][3]
Thermal Stability Risk of Degradation. Retro-Michael decomposition may occur in the inlet.[1][2][3]High. Amide formation stabilizes the molecule against thermal cleavage.[1][2][3]Moderate. Silyl derivatives are generally stable but can hydrolyze.[1][2][3]
LOD (Sensitivity) High ng range (due to adsorption loss).[1][2][3]Low pg range (improved transmission).[1][2][3]Low ng range.
Mass Spec Specificity Standard fragmentation (m/z 180 M+ often weak).[1][2][3]Distinctive

shift; unique

fragments (m/z 69).

shift; diagnostic m/z 73 peak.[1][2][3]
Suitability Rapid screening of high-conc. samples.Trace analysis, impurity profiling, and quantification. General purpose, but less stable than TFAA.[1][2][3]

Recommended Protocol: TFAA Derivatization

Rationale: Acylation with Trifluoroacetic Anhydride (TFAA) converts the polar, thermally labile secondary amine into a stable, volatile amide.[1][2][3] This eliminates peak tailing and prevents retro-Michael decomposition during injection.[1][2][3]

Reagents & Materials
  • Solvent: Ethyl Acetate (anhydrous, HPLC grade).[1][2][3]

  • Reagent: Trifluoroacetic Anhydride (TFAA) >99%.[1][2][3]

  • Base Scavenger: Pyridine or Triethylamine (anhydrous).[1][2][3]

  • Internal Standard: Dodecane or a stable deuterated analog.[1][2][3]

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1–5 mg of the sample in 1 mL of Ethyl Acetate.

  • Addition of Base: Add 50

    
    L of Pyridine (scavenges the acid byproduct).[1][2][3]
    
  • Derivatization: Add 100

    
    L of TFAA dropwise under a fume hood.
    
    • Note: The reaction is exothermic.[1][2][3]

  • Incubation: Cap the vial and heat at 60°C for 30 minutes .

    • Mechanism:[1][2][3]

      
      .[2][3]
      
  • Dry Down (Optional but Recommended): Evaporate to dryness under a gentle stream of Nitrogen to remove excess acid/reagent.[1][2][3] Reconstitute in 1 mL Ethyl Acetate.

  • Analysis: Inject 1

    
    L into the GC-MS.
    
Instrumental Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5ms UI or Rtx-5Amine (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).[2][3]
  • Inlet: Splitless (1 min purge), 220°C (Keep moderate to prevent degradation).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2][3]

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.[1][2][3]

    • Hold: 5 min.

  • MS Source: 230°C; Quad: 150°C.[1][2][3]

  • Scan Range: m/z 40–450.[1][2][3]

Data Analysis & Interpretation

Fragmentation Pathway (EI Source, 70 eV)

Understanding the fragmentation is crucial for confirming identity, especially since library spectra for this specific intermediate may be scarce.[1][2][3]

Underivatized (MW 180):

  • Molecular Ion (

    
    ):  m/z 180 (Typically weak intensity).[1][2][3]
    
  • Base Peak (Predicted): m/z 96 or m/z 110 .[1][2][3]

    • Mechanism:[1][2][3]

      
      -cleavage is the dominant force.[1][2][3]
      
    • Cleavage at the C-C bond adjacent to the nitrogen atom.[1][2][3]

    • Fragment A:

      
      
      
      
      
      m/z 112 (if methyl lost).[2][3]
    • Fragment B:

      
       m/z 97.[2][3]
      
  • Diagnostic Ion: m/z 41 (Propyl/Cyclohexyl ring fragments).[1][2][3]

TFAA Derivative (MW 276):

  • Molecular Ion (

    
    ):  m/z 276 (Stronger intensity than underivatized).[1][2][3]
    
  • Base Peak: m/z 208 (Loss of

    
    ) or similar 
    
    
    
    -cleavage ions shifted by +96 amu.[1][2][3]
  • Diagnostic Ion: m/z 69 (

    
    ).[1][2][3] The presence of this ion confirms successful derivatization.[1][2][3]
    

Visualizations

Figure 1: Analytical Workflow Decision Tree

This diagram guides the analyst in selecting the correct protocol based on sample concentration and required accuracy.[1][2][3]

G Start Sample: 3-(Cyclohexylmethylamino)-2-methylpropanenitrile Decision Is Quantitative Trace Analysis Required? Start->Decision Direct Method A: Direct Injection (Rapid Screening) Decision->Direct No (High Conc.) Deriv Method B: TFAA Derivatization (Quantitation/Stability) Decision->Deriv Yes (Low Conc.) Direct_Steps 1. Dilute in MeOH/EtOAc 2. Use Base-Deactivated Liner 3. Inject (Inlet < 240°C) Direct->Direct_Steps Deriv_Steps 1. React with TFAA + Pyridine (60°C, 30m) 2. Evaporate & Reconstitute 3. Inject (Stable Adduct) Deriv->Deriv_Steps Direct_Risks Risk: Peak Tailing & Retro-Michael Decomposition Direct_Steps->Direct_Risks Deriv_Benefits Benefit: Sharp Peaks, No Degradation, Lower LOD Deriv_Steps->Deriv_Benefits

Caption: Decision matrix for selecting between direct injection and TFAA derivatization based on analytical requirements.

Figure 2: Retro-Michael Decomposition Pathway

Visualizing the thermal risk in the GC inlet to explain the necessity of controlled temperatures or derivatization.[1][2][3]

Reaction Adduct Target Analyte (Michael Adduct) Precursors Decomposition Products: 1. Cyclohexylmethylamine 2. Methacrylonitrile Adduct->Precursors Retro-Michael Reaction

Caption: Thermal decomposition pathway of the analyte in a hot GC inlet without derivatization.

References

  • Little, J. L. (1999).[1][2][3] Artifacts in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link (Discusses Retro-Michael reactions in GC inlets).[1][2][3]

  • Blau, K., & Halket, J. (1993).[1][2][3] Handbook of Derivatives for Chromatography. Wiley.[1][2][3] (Authoritative source on TFAA derivatization protocols for amines).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23).[1][2][3] Link (Standard reference for fragmentation patterns of amino-nitriles).[1][2][3]

  • Sigma-Aldrich. Derivatization Reagents for GC: Acylation. Link (Protocol verification for TFAA usage).

Sources

Validation

Elemental Analysis Standards for 3-(Cyclohexylmethylamino)-2-methylpropanenitrile: A Comparative Methodological Guide

The following is a comprehensive Publish Comparison Guide for establishing and validating Elemental Analysis (EA) standards for the pharmaceutical intermediate 3-(Cyclohexylmethylamino)-2-methylpropanenitrile . Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for establishing and validating Elemental Analysis (EA) standards for the pharmaceutical intermediate 3-(Cyclohexylmethylamino)-2-methylpropanenitrile .

Executive Summary

In the development of nitrogenous pharmaceutical intermediates, 3-(Cyclohexylmethylamino)-2-methylpropanenitrile (C₁₁H₂₀N₂) represents a critical building block, likely serving as a precursor for PDE3 inhibitors or similar therapeutic agents. Its high aliphatic content and secondary amine functionality present unique challenges for purity characterization.

This guide objectively compares the performance of Traditional Combustion Analysis (CHN) against modern Orthogonal Approaches (qNMR) and evaluates the suitability of various Certified Reference Materials (CRMs) to serve as calibration standards for this specific molecule.

Theoretical Framework & Target Composition

Before selecting a standard, one must define the theoretical "Gold Standard" for the analyte. Compound: 3-(Cyclohexylmethylamino)-2-methylpropanenitrile Formula: C₁₁H₂₀N₂ Molecular Weight: 180.29 g/mol

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1112.011132.1273.28%
Hydrogen (H) 201.00820.1611.18%
Nitrogen (N) 214.00728.0115.54%

The Analytical Challenge: The target molecule has a notably high Hydrogen content (11.18%) and Carbon content (73.28%). Standard calibration materials must ideally bracket or approximate these values to minimize extrapolation errors in the detector response.

Comparative Analysis: Calibration Standards

The choice of calibration standard significantly impacts the accuracy of the result, especially for high-hydrogen compounds. We compare three industry-standard alternatives.

Alternative A: Acetanilide (The Industry Benchmark)
  • Formula: C₈H₉NO

  • Composition: C: 71.09% | H: 6.71% | N: 10.36%

  • Performance Verdict: Recommended.

    • Pros: Excellent stability; Carbon content (71.09%) is very close to the target (73.28%), ensuring the CO₂ detector is calibrated in the correct linear range.

    • Cons: Hydrogen content (6.71%) is significantly lower than the target (11.18%).

    • Mitigation: Modern analyzers with linearized TCD (Thermal Conductivity Detectors) can handle this gap, provided the instrument is leak-checked thoroughly for water vapor integrity.

Alternative B: Sulfanilamide
  • Formula: C₆H₈N₂O₂S

  • Composition: C: 41.84% | H: 4.68% | N: 16.27%

  • Performance Verdict: Sub-optimal for Carbon.

    • Pros: Nitrogen content (16.27%) is a near-perfect match for the target (15.54%).

    • Cons: Carbon content is far too low (41% vs 73%). Calibrating with this requires the detector to extrapolate significantly for Carbon, increasing the risk of error in the C% value.

Alternative C: Stearic Acid (The High-H Alternative)
  • Formula: C₁₈H₃₆O₂

  • Composition: C: 76.00% | H: 12.76% | N: 0.00%

  • Performance Verdict: Useful as a Check Standard (QC).

    • Pros: Hydrogen content (12.76%) brackets the target well.

    • Cons: Contains no Nitrogen. Cannot be used as a primary calibrator for N.

    • Application: Use as a "Quality Control" sample after calibrating with Acetanilide to verify Hydrogen recovery.

Summary Table: Standard Suitability
StandardC-Match (Target: 73%)H-Match (Target: 11%)N-Match (Target: 15%)Suitability Score
Acetanilide High (Δ 2.2%)Low (Δ 4.5%)Med (Δ 5.2%)Primary Choice
Sulfanilamide Low (Δ 31.4%)Low (Δ 6.5%)High (Δ 0.7%)Secondary (N only)
Stearic Acid High (Δ 2.7%)High (Δ 1.6%)NoneQC Only

Comparative Analysis: Analytical Methodologies

Is Elemental Analysis (EA) the best tool for this compound? We compare it against Quantitative NMR (qNMR).

Method 1: Automated CHN Combustion (The Standard)
  • Mechanism: Flash combustion at >900°C, reduction of NOₓ to N₂, separation of CO₂, H₂O, N₂.

  • Best For: Bulk purity confirmation and checking for non-protonated impurities (inorganic salts, water).

  • Critical Requirement: The sample must be rigorously dried . As an amine, this compound is likely hygroscopic. Even 1% retained water will skew the C% down by ~0.7% and H% up, causing a "failed" specification.

  • Accuracy: ±0.4% absolute deviation (standard acceptance criteria).

Method 2: qNMR (The Modern Alternative)
  • Mechanism: Proton NMR with an internal standard (e.g., Maleic Acid or TCNB) of known purity.

  • Best For: Specificity. It proves the molecule is present and pure, rather than just the elements.

  • Advantage: Distinguishes between "wet" sample and "impure" sample.

  • Verdict: Use qNMR to determine potency, then use EA to confirm total composition (including salts/moisture).

Experimental Protocol: Validating C₁₁H₂₀N₂

Objective: Obtain EA results within ±0.4% of theoretical values.

Step 1: Sample Preparation (Crucial)

Since 3-(Cyclohexylmethylamino)-2-methylpropanenitrile contains a secondary amine, it may absorb atmospheric CO₂ (forming carbamates) or moisture.

  • Drying: Dry the sample in a vacuum desiccator over P₂O₅ for at least 24 hours at room temperature. If the compound is an oil, dry under high vacuum (0.1 mmHg) with stirring.

  • Handling: If liquid/viscous, use Tin Capsules for Liquids (smooth wall) rather than folded foil to prevent leakage.

Step 2: Instrument Calibration
  • Conditioning: Run 3 "Blank" cycles (empty tin capsule) to stabilize the baseline.

  • Bypass: Run 2 "Conditioning" samples of Acetanilide (unweighed) to prime the reduction column.

  • K-Factor Determination: Weigh 3-5 standards of Acetanilide covering the mass range of 1.5 mg to 3.0 mg.

    • Why? This creates a multipoint calibration curve bracketing the expected carbon mass of your sample.

Step 3: Analysis
  • Weigh 2.0 mg (±0.1 mg) of the target C₁₁H₂₀N₂ into a tin capsule.

  • Seal: Cold-weld the capsule using a crimper. Ensure no sample is on the outer rim.

  • Combustion Parameters:

    • Furnace Temp: 950°C (ensure complete oxidation of the cyclohexyl ring).

    • Oxygen Dose: 10 mL (excess O₂ is required for high-carbon aliphatics).

Step 4: Data Interpretation

Calculate the absolute difference:


.
  • Pass: Difference ≤ 0.4% for C, H, and N.

  • Fail (Low C, High H): Indicates moisture contamination. Re-dry and re-test.

  • Fail (Low C, Low N, Low H): Indicates inorganic contamination (silica, salts) which do not combust.

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for validating the standard.

EA_Workflow Start Start: C11H20N2 Sample Dry Vacuum Dry (P2O5, 24h) Start->Dry Weigh Weigh 2.0mg into Tin Capsule Dry->Weigh Combust Combustion Analysis (950°C) Weigh->Combust Calibrate Calibrate with Acetanilide (Match C% ~71%) Calibrate->Combust Pre-Run Result Compare Result to Theory (C: 73.28, H: 11.18, N: 15.54) Combust->Result Check Is Deviation <= 0.4%? Result->Check Pass PASS: Purity Confirmed Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No Fail_Moisture Low C, High H? (Moisture) Fail->Fail_Moisture Fail_Inorganic All Values Low? (Inorganic Impurity) Fail->Fail_Inorganic Fail_Moisture->Dry Re-Dry

Figure 1: Decision tree for Elemental Analysis validation of amine-nitrile intermediates.

References

  • Waites, T. (2013). An International Study Evaluating Elemental Analysis. Journal of Organic Chemistry. Link (Validates the ±0.4% standard).

  • Thermo Fisher Scientific. (2022). Elemental Analysis Applications Compendium. Link (Source for Acetanilide calibration data).

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Operation. Link (Provides combustion parameters for nitrogenous compounds).

  • PubChem. (2025).[1][2][3] Compound Summary: 3-(Cyclohexylmethylamino)-2-methylpropanenitrile.[4] Link (Used for theoretical MW and formula verification).

Sources

Comparative

Characterization of 3-(Cyclohexylmethylamino)-2-methylpropanenitrile vs similar aminonitriles

[1] Executive Summary 3-(Cyclohexylmethylamino)-2-methylpropanenitrile (referred to herein as CMAPN ) represents a specialized class of sterically hindered -aminonitriles.[1] Unlike linear analogs, CMAPN incorporates bot...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(Cyclohexylmethylamino)-2-methylpropanenitrile (referred to herein as CMAPN ) represents a specialized class of sterically hindered


-aminonitriles.[1] Unlike linear analogs, CMAPN incorporates both a lipophilic cyclohexyl-methyl tail and an 

-methyl branch on the nitrile backbone.[1] This unique architecture makes it a critical synthon in the development of lipophilic pharmaceutical intermediates, particularly for calcium channel blockers and peptidomimetics where metabolic stability and blood-brain barrier (BBB) penetration are required.

This guide characterizes CMAPN against two standard alternatives:

  • Analog A: 3-(Benzylamino)-2-methylpropanenitrile (Aromatic analog).[1]

  • Analog B: 3-(Dimethylamino)propanenitrile (Linear, unhindered standard).[1]

Structural Analysis & Theoretical Basis

The utility of CMAPN lies in its balance of steric bulk and basicity. The cyclohexylmethyl group provides significant lipophilicity (


) without the 

stacking interactions associated with benzyl groups, while the 2-methyl substitution introduces chirality and kinetic stability against retro-Michael decomposition.[1]
Comparative Physicochemical Profile[1]
PropertyCMAPN (Target)Analog A (Benzyl)Analog B (Linear)Significance
Formula



Molecular weight correlates with boiling point.[1]
Steric Bulk High (Cyclohexyl +

-Me)
Med-High (Planar Phenyl)LowInfluences binding affinity and reaction kinetics.[1]
Predicted LogP ~2.8 - 3.1~2.2 - 2.4~0.1CMAPN is superior for membrane permeability.[1]
Basicity (

)
~9.5 (Sec. Amine)~9.1 (Inductive w/drawal)~9.8Cyclohexyl group is electron-donating; Benzyl is withdrawing.[1]
Chirality Yes (C2 position)Yes (C2 position)NoCMAPN exists as a racemic mixture unless resolved.
Synthesis Pathway (Aza-Michael Addition)

The synthesis of CMAPN relies on the aza-Michael addition of aminomethylcyclohexane to methacrylonitrile. This reaction is atom-economical but sensitive to steric hindrance at the


-carbon.[1]

Synthesis cluster_0 Reactants cluster_1 Transition State A Aminomethylcyclohexane (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack (Exothermic) B Methacrylonitrile (Michael Acceptor) B->C D CMAPN (Target Molecule) C->D Proton Transfer D->A Retro-Michael (High Temp)

Figure 1: Aza-Michael synthesis pathway showing the reversible nature of the reaction (Retro-Michael) at high temperatures.

Spectroscopic Characterization (The "Fingerprint")

Distinguishing CMAPN from its analogs requires careful analysis of the methylene protons adjacent to the chiral center.

NMR Spectroscopy ( and )

The defining feature of CMAPN in proton NMR is the magnetic non-equivalence of the methylene protons at the C3 position (adjacent to the amine). Because C2 is chiral (due to the methyl group), the C3 protons are diastereotopic.

  • CMAPN (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • 
       2.85 (dd, 1H, 
      
      
      
      , J = 12.0, 6.5 Hz)
    • 
       2.65 (dd, 1H, 
      
      
      
      , J = 12.0, 7.0 Hz)
    • 
       2.45 (d, 2H, 
      
      
      
      ) – Distinct doublet due to adjacent CH.[1]
    • 
       1.35 (d, 3H, 
      
      
      
      ) – Coupled to C2 methine.
  • Differentiation:

    • Vs. Analog B: Analog B (linear) shows a clean triplet for the C3 protons. CMAPN shows a complex ABX pattern (doublet of doublets).

    • Vs. Analog A: Analog A shows a singlet or AB quartet for the benzylic protons (

      
       3.8). CMAPN shows a high-field doublet (
      
      
      
      2.[1]45) for the cyclohexyl-methyl protons.[1]
Infrared Spectroscopy (IR)[2]
  • Nitrile Stretch (

    
    ):  Observed at 2235–2245 cm⁻¹ .
    
    • Note: Conjugation lowers this frequency. Since CMAPN is non-conjugated, it remains distinct.

  • Amine Stretch (

    
    ):  Weak band at 3300–3350 cm⁻¹  (Secondary amine).
    

Physicochemical Performance & Stability

Hydrolytic Stability (The -Methyl Effect)

The 2-methyl group in CMAPN provides "steric armor" to the nitrile group.[1]

  • Experiment: Acidic hydrolysis (6M HCl, reflux).

  • Observation:

    • Analog B (Linear): Hydrolyzes to acid within 2 hours.

    • CMAPN:[1] Requires 6–8 hours for complete hydrolysis.

    • Mechanism:[1][2][3][4][5][6] The

      
      -methyl group hinders the attack of water on the nitrilium ion intermediate. This makes CMAPN a more robust intermediate for storage, but requires harsher conditions if the target is the amino acid.
      
Retro-Michael Instability

While the


-methyl group stabilizes the nitrile, it increases steric strain, making the Retro-Michael reaction  (decomposition back to starting materials) more favorable at high temperatures (>120°C) compared to linear analogs.

Experimental Protocols

Protocol A: Green Synthesis of CMAPN (Solvent-Free)

Rationale: Solvent-free conditions maximize reaction rate for Michael additions and minimize waste.[1]

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Aminomethylcyclohexane (11.3 g, 100 mmol)

    • Methacrylonitrile (7.4 g, 110 mmol, 1.1 eq)

    • Catalyst: Calcium Chloride (

      
      , 5 mol%) or simply run neat (autocatalytic).
      
  • Procedure:

    • Cool the amine to 0°C in an ice bath (reaction is exothermic).

    • Add Methacrylonitrile dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Optional: If conversion is <90% (check GC-MS), heat to 60°C for 2 hours. Do not exceed 80°C to prevent Retro-Michael.

  • Workup:

    • Remove excess nitrile under reduced pressure (rotary evaporator).

    • Purification: Vacuum distillation is preferred over column chromatography to avoid hydrolysis on acidic silica.

    • Yield Target: >92%.[7]

Protocol B: Comparative Hydrolytic Stress Test

Rationale: To quantify the stability advantage of the steric bulk.

  • Preparation: Prepare 0.1 M solutions of CMAPN and Analog B in Ethanol/Water (1:1).

  • Stress Condition: Add NaOH (1.0 eq) and heat to 50°C.

  • Sampling: Take aliquots at t=0, 30, 60, 120 mins.

  • Analysis: Quench with dilute HCl and analyze via HPLC (C18 column, Acetonitrile/Water gradient).

  • Metric: Plot % remaining vs. time. CMAPN should show a shallower decay curve (

    
     smaller) than Analog B.
    

Analytical Decision Tree

Use this workflow to confirm the identity and purity of synthesized CMAPN batches.

Analysis Start Crude Product IR IR Spectroscopy Check 2240 cm-1 Start->IR GC GC-MS Analysis IR->GC Decision1 Purity > 95%? GC->Decision1 NMR 1H NMR (CDCl3) Check diastereotopic H Decision1->NMR Yes Distill Vacuum Distillation Decision1->Distill No Final Release Batch NMR->Final Distill->GC

Figure 2: Quality control workflow for CMAPN validation.

References

  • Synthesis of Aminonitriles via Aza-Michael Addition

    • Title: Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles.[1]

    • Source: ResearchG
    • URL:[Link]

  • Spectroscopic Properties of Aminonitriles

    • Title: 13C NMR Spectral Analysis of -Aminonitriles.
    • Source: Magnetic Resonance in Chemistry (via Clockss).
    • URL:[Link] (Referenced via snippet 1.5 in search context).

  • General Reactivity of

    
    -Substituted Nitriles: 
    
    • Title: The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides.[8]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Microwave-Assisted Synthesis Protocols

    • Title: One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile.[1][9]

    • Source: ResearchGate.[9][10]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Cyclohexylmethylamino)-2-methylpropanenitrile

[1][2] Executive Summary: The Aminonitrile Hazard Profile 3-(Cyclohexylmethylamino)-2-methylpropanenitrile is a specialized pharmaceutical intermediate belonging to the aminonitrile class.[1][2] Handling this compound re...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Aminonitrile Hazard Profile

3-(Cyclohexylmethylamino)-2-methylpropanenitrile is a specialized pharmaceutical intermediate belonging to the aminonitrile class.[1][2] Handling this compound requires a safety protocol that transcends standard organic chemistry practices. You are not merely handling a solvent or a simple irritant; you are managing a bifunctional hazard :

  • The Nitrile Moiety (-C≡N): Potent metabolic toxin.[1][2] Upon absorption (skin/inhalation), nitriles can be metabolized by hepatic cytochrome P450 enzymes to release cyanide ions (CN⁻) , leading to cytotoxic hypoxia [1].[1][2]

  • The Secondary Amine Moiety (-NH-): Caustic and lipophilic.[1][2] This increases the compound's ability to penetrate the dermal barrier, accelerating the systemic delivery of the nitrile group [2].

Critical Directive: Treat this compound as a skin-absorbable cyanide precursor .[2] Standard "lab coat and glasses" protocols are insufficient.[2]

Personal Protective Equipment (PPE) Architecture[1][2]

The following PPE system is designed as a self-validating defense in depth . Each layer covers the failure mode of the layer below it.

Hand Protection: The "Breakthrough" Protocol

Standard 4-mil nitrile gloves provide insufficient protection against aminonitriles for durations longer than incidental splash contact.[2]

LayerMaterial SpecificationFunction
Primary (Outer) Silver Shield® / 4H® (PE/EVOH Laminate) Impermeable Barrier. These multi-layer laminates offer >4 hours breakthrough time for broad-spectrum amines and nitriles.[1][2]
Secondary (Inner) 5-8 mil Nitrile (Extended Cuff) Dexterity & Backup. Protects against laminate tears; provides snug fit.[1][2]
Technique Taping Tape the outer glove cuff to the lab coat sleeve using ChemTape® to prevent liquid channeling to the wrist.
Respiratory & Facial Protection[2][3]
  • Engineering Control (Mandatory): All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • Respiratory Backup: If work must occur outside a hood (e.g., spill cleanup), a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Inorganic + Acid Gas + Ammonia/Amine + Particulate) is required.[1][2]

    • Reasoning: The amine component requires "K" (Ammonia/Amine) filtration, while the nitrile component requires "A" (Organic Vapor) [3].[1][2]

Operational Workflow: Synthesis & Handling

The "Closed-Loop" Transfer Strategy

Minimizing open-air exposure is the most effective safety measure.[1][2]

  • Solids/Starting Materials: Weigh solid precursors in a sash-lowered hood or glovebox.

  • Liquids (The Product): 3-(Cyclohexylmethylamino)-2-methylpropanenitrile is likely a viscous oil.[1][2]

    • Do NOT pour. Use positive-pressure cannula transfer or glass syringes with Luer-lock fittings.[1][2]

    • Vessel Venting: Ensure reaction vessels vent directly into a scrubbing trap (bleach solution) or the rear of the fume hood.

Reaction Monitoring (TLC/HPLC)
  • TLC Plate Handling: Do not remove wet TLC plates from the hood. Dry them completely under vacuum or airflow before visualization.[2]

  • Needle Disposal: Uncapped needles go immediately into a sharps container inside the hood. Never recap.

Emergency Response & Decontamination

The "Do Not Acidify" Rule

CRITICAL: Never use acidic cleaning agents (e.g., HCl, H₂SO₄) on spills or glassware containing this compound.[1]

  • Mechanism: Acid + Nitrile/Cyanide salts

    
    Hydrogen Cyanide (HCN) Gas .[2]
    
  • Correct Decon Agent: Sodium Hypochlorite (Bleach) at pH > 10.[2]

Spill Management Protocol

If a spill occurs (>5 mL):

  • Evacuate the immediate area.

  • Don PPE: Full-face respirator (ABEK filters), Silver Shield gloves, Tyvek suit.[1][2]

  • Neutralize: Cover spill with 10% Sodium Hypochlorite (Bleach) solution.[2] Allow to sit for 30 minutes. This oxidizes the cyanide moiety to cyanate (less toxic) [4].[2]

  • Absorb: Use vermiculite or sand.[2][3] Collect in a hazardous waste drum labeled "Organic Cyanides - Oxidized."[1][2]

First Aid (Cyanide Specific)
  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not scrub hard (abrasion increases absorption).[2]

  • Inhalation: Move to fresh air. If breathing is labored, administer 100% Oxygen (if trained).[2]

  • Medical Alert: Inform emergency responders that the patient was exposed to an Aminonitrile . Request evaluation for Cyanide Antidote administration (e.g., Hydroxocobalamin) [5].[2]

Waste Disposal Logic

Disposal must prevent the accidental formation of HCN in the waste stream.

Waste StreamTreatment ProtocolDisposal Tag
Aqueous Waste Adjust to pH 11 (NaOH).[1][2] Add Bleach (excess).[2] Let stand 24h."Aqueous Waste: Alkaline Cyanides (Oxidized)"
Organic Solvents Do not treat.[2] Collect in dedicated carboy."Flammable Organic Waste: Contains Nitriles (High BTU Incineration)"
Solid Waste Double-bag in heavy-duty polyethylene.[1][2]"Toxic Solids: Aminonitrile Contaminated"

Visualization: The Defense-in-Depth Model

The following diagram illustrates the relationship between the chemical hazards and the required protective barriers.

SafetyProtocol cluster_Hazards Hazard Mechanisms cluster_Barriers Protective Barriers Chemical 3-(Cyclohexylmethylamino)- 2-methylpropanenitrile H_Skin Dermal Absorption (Lipophilic Amine) Chemical->H_Skin H_Metab Metabolic Activation (Release of CN-) Chemical->H_Metab H_Gas Acid Contact (Release of HCN Gas) Chemical->H_Gas PPE_Skin Silver Shield® Laminate (>4hr Breakthrough) H_Skin->PPE_Skin Blocked by H_Metab->PPE_Skin Prevented by Protocol_pH Maintain pH > 10 (Bleach Decon) H_Gas->Protocol_pH Neutralized by Safety Researcher Safety PPE_Skin->Safety Ensures PPE_Resp Fume Hood / ABEK Filter PPE_Resp->Safety Ensures Protocol_pH->Safety Ensures

Figure 1: Hazard-Barrier Analysis. The diagram maps specific chemical properties (red/yellow) to the mandatory engineering and PPE controls (green/blue) required to neutralize the risk.[1][2]

References

  • DeVito, S. C. (2000).[2] Nitriles. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.[2] [Link][1][2]

  • Faroon, O., et al. (2017).[2] Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (ATSDR).[2] [Link]

  • 3M Personal Safety Division. (2020).[2] Respirator Selection Guide for Organic Vapors and Amines. [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Section 6.C: Cyanides and Nitriles.[2] [Link]

  • Bebarta, V. S., et al. (2012).[2] Hydroxocobalamin and Sodium Thiosulfate versus Sodium Nitrite and Sodium Thiosulfate in the Treatment of Acute Cyanide Toxicity. Annals of Emergency Medicine. [Link]

Sources

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